5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMUXXNJOLCBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354569 | |
| Record name | 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164295-94-7 | |
| Record name | 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a carboxylic acid moiety at the 3-position of the pyrazole ring often enhances the molecule's ability to interact with biological targets, making pyrazole-3-carboxylic acids particularly valuable building blocks in drug development.[5][6] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid, a compound of interest for its potential pharmacological applications stemming from the fusion of the versatile pyrazole core with the lipophilic naphthalene moiety.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will not only detail the step-by-step synthetic protocol but also delve into the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough understanding of the entire process.
Strategic Approach: A Multi-Step Synthesis via Claisen Condensation and Knorr Cyclization
The synthesis of this compound is most effectively achieved through a well-established, three-step sequence. This strategy leverages the power of classic organic reactions to construct the target molecule from readily available starting materials. The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Key Intermediates
Esterification of 2-(Naphthalen-2-yl)acetic acid
The initial step in this synthetic sequence is the conversion of 2-(naphthalen-2-yl)acetic acid to its corresponding ethyl ester. This transformation is crucial as it activates the α-methylene group for the subsequent Claisen condensation. Fischer-Speier esterification is a classical and efficient method for this purpose.
Reaction Mechanism: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by the catalytic amount of sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ethyl ester.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Naphthalen-2-yl)acetic acid | 186.21 | 10.0 g | 0.054 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric acid (conc.) | 98.08 | 1 mL | - |
Procedure:
-
To a stirred solution of 2-(naphthalen-2-yl)acetic acid (10.0 g, 0.054 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (1 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 200 mL of ice-cold water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(naphthalen-2-yl)acetate. The product can be further purified by vacuum distillation if necessary.
Claisen Condensation to form Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate
This step is the cornerstone of the synthesis, constructing the 1,3-dicarbonyl moiety required for the subsequent pyrazole ring formation. A mixed Claisen condensation between ethyl 2-(naphthalen-2-yl)acetate and diethyl oxalate is employed.[7][8][9] Diethyl oxalate is a suitable partner for this reaction as it lacks α-hydrogens and thus cannot undergo self-condensation.[7][8]
Reaction Mechanism: A strong base, sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl 2-(naphthalen-2-yl)acetate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the β-keto ester, ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate.
Figure 2: Logical flow of the Claisen condensation reaction.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium metal | 22.99 | 1.38 g | 0.06 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Ethyl 2-(naphthalen-2-yl)acetate | 214.26 | 10.7 g | 0.05 |
| Diethyl oxalate | 146.14 | 8.76 g | 0.06 |
| Diethyl ether (anhydrous) | 74.12 | 50 mL | - |
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.38 g, 0.06 mol) in small pieces to absolute ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Once all the sodium has reacted, add anhydrous diethyl ether (50 mL).
-
To this stirred solution, add a mixture of ethyl 2-(naphthalen-2-yl)acetate (10.7 g, 0.05 mol) and diethyl oxalate (8.76 g, 0.06 mol) dropwise over 30 minutes, maintaining the temperature below 30 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 3-4.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
Knorr Pyrazole Synthesis: Cyclization with Hydrazine Hydrate
The Knorr pyrazole synthesis is a classical and highly efficient method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[1][5][10][11] In this step, the synthesized diketoester undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Reaction Mechanism: The reaction is believed to proceed through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Due to the asymmetry of the diketoester, two regioisomers could potentially form. However, the reaction with hydrazine hydrate generally favors the formation of the 5-substituted-pyrazole-3-carboxylate due to the higher reactivity of the ketonic carbonyl compared to the ester carbonyl.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate | 270.28 | 13.5 g | 0.05 |
| Hydrazine hydrate (~64%) | 50.06 | 3.1 g | ~0.05 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic acid (glacial) | 60.05 | 2-3 drops | - |
Procedure:
-
Dissolve the crude ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (13.5 g, 0.05 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
To the stirred solution, add hydrazine hydrate (3.1 g, ~0.05 mol) dropwise.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate, may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
Hydrolysis of the Pyrazole Ester
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a straightforward hydrolysis reaction carried out under basic conditions.
Reaction Mechanism: The hydroxide ion from sodium hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate | 280.30 | 11.2 g | 0.04 |
| Sodium hydroxide | 40.00 | 3.2 g | 0.08 |
| Water | 18.02 | 50 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Suspend ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate (11.2 g, 0.04 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (3.2 g, 0.08 mol) and heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The white precipitate of this compound will form.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the naphthalene and pyrazole protons, and the carboxylic acid proton. |
| ¹³C NMR | Peaks corresponding to the carbons of the naphthalene and pyrazole rings, and the carbonyl carbon. |
| Mass Spectrometry | [M+H]⁺ at m/z 239.08 |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a systematic approach of esterification, Claisen condensation, Knorr pyrazole synthesis, and final hydrolysis, this valuable building block for drug discovery can be obtained in good yield and high purity. The principles and protocols outlined herein are based on well-established organic chemistry and can be adapted for the synthesis of other substituted pyrazole derivatives.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-ME-3-PH-ALLYLIDENE)-HYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. name-reaction.com [name-reaction.com]
- 6. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical Properties of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and potential therapeutic applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is a synthesis of established chemical principles and data from analogous structures, offering a robust resource for researchers in the field.
Introduction: The Significance of the Pyrazole-Naphthalene Scaffold
The fusion of a pyrazole ring with a naphthalene moiety in this compound creates a molecule with considerable potential in medicinal chemistry. The pyrazole core is a well-established pharmacophore, present in a variety of approved drugs and clinical candidates, valued for its diverse biological activities.[1][2][3] The naphthalene group, a bicyclic aromatic system, offers a lipophilic and sterically significant component that can enhance binding to biological targets and modulate pharmacokinetic properties.[4] The carboxylic acid functional group provides a key site for hydrogen bonding and salt formation, which can be crucial for solubility and receptor interaction. This unique combination of structural features makes this compound a compelling scaffold for the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem |
| Molecular Weight | 238.24 g/mol | PubChem |
| CAS Number | 164295-94-7 | Crescent Chemical |
| Predicted Melting Point | >250 °C | --- |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. | --- |
| Predicted pKa | ~3.5 - 4.5 (for the carboxylic acid) | --- |
Synthesis and Reaction Chemistry
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of pyrazole-3-carboxylic acids. The most common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[5][6][7]
Proposed Synthetic Pathway
A logical synthetic strategy would involve a Claisen condensation followed by a Knorr pyrazole synthesis.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(naphthalen-2-yl)butanoate (β-diketone intermediate)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere, add 2-acetylnaphthalene.
-
Slowly add diethyl oxalate to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone intermediate.
-
Purify the intermediate by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate
-
Dissolve the purified β-diketone intermediate in glacial acetic acid.
-
Add hydrazine hydrate to the solution and reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole ester.
Step 3: Hydrolysis to this compound
-
Suspend the pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry to obtain the final product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the naphthalene, pyrazole, and carboxylic acid protons. The chemical shifts (δ) are predicted in ppm relative to a standard reference.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene protons | 7.5 - 8.5 | Multiplets |
| Pyrazole C4-H | 6.8 - 7.2 | Singlet |
| Pyrazole N-H | 12.0 - 14.0 (broad) | Singlet |
| Carboxylic acid O-H | 11.0 - 13.0 (very broad) | Singlet |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. Online prediction tools can provide more specific estimations.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid C=O | 160 - 170 |
| Naphthalene carbons | 120 - 135 |
| Pyrazole C3 & C5 | 140 - 155 |
| Pyrazole C4 | 105 - 115 |
Note: Computational prediction software can be utilized for a more detailed theoretical spectrum.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[11][12]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | 2500 - 3300 (broad) |
| N-H (Pyrazole) | 3100 - 3300 |
| C=O (Carboxylic acid) | 1680 - 1720 |
| C=N (Pyrazole) | 1580 - 1620 |
| Aromatic C=C | 1450 - 1600 |
| C-O (Carboxylic acid) | 1210 - 1320 |
Mass Spectrometry
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak [M]+•. The fragmentation pattern will likely involve the loss of the carboxylic acid group and fragmentation of the naphthalene and pyrazole rings.[13][14][15]
| Ion | m/z | Fragmentation |
| [M]+• | 238 | Molecular Ion |
| [M-COOH]+ | 193 | Loss of carboxylic acid group |
| [M-H₂O]+• | 220 | Loss of water |
Potential Biological Activities and Therapeutic Applications
The structural motifs within this compound suggest a high potential for biological activity, particularly in the areas of oncology and inflammation.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of pyrazole and naphthalene derivatives.[1][4][16][17][18] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[1][4] The naphthalene moiety can enhance the binding affinity of the molecule to hydrophobic pockets in target proteins.[4]
Caption: Potential anticancer mechanisms of action for pyrazole-naphthalene derivatives.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2][3][19][20] The naphthalene group has also been incorporated into anti-inflammatory drug candidates. The combination of these two moieties in the target molecule suggests a strong potential for the development of novel anti-inflammatory agents.[19][20][21]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high likelihood of potent biological activity, particularly in the areas of cancer and inflammation. Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of its physicochemical and spectroscopic properties, and a comprehensive evaluation of its biological activities in relevant in vitro and in vivo models. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents on MCF-7 breast cancer cells by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizer loader [nmrdb.org]
- 9. CASPRE [caspre.ca]
- 10. Visualizer loader [nmrdb.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 17. ijnrd.org [ijnrd.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis, molecular docking and pharmacological evaluations of novel naphthalene-pyrazoline hybrids as new orally active anti-inflammatory agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid (CAS Number: 164295-94-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core linked to a naphthalene moiety. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The incorporation of the bulky and hydrophobic naphthalene ring suggests potential for specific interactions with biological targets, making this molecule a subject of interest for drug discovery and development. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its recently elucidated role as a selective inhibitor of human carbonic anhydrases.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 164295-94-7 | N/A |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |
| Molecular Weight | 238.24 g/mol | [2] |
| Melting Point | 274-276 °C (decomposes) | [3] |
| Appearance | White solid | [3] |
| XLogP3 | 3.0 | [2] |
| Hydrogen Bond Donor Count | 2 | N/A |
| Hydrogen Bond Acceptor Count | 3 | N/A |
| Rotatable Bond Count | 2 | N/A |
Synthesis and Characterization
The synthesis of this compound has been reported via a cyclization reaction.[3] The general approach involves the reaction of a β-diketoacid with hydrazine, a common and effective method for the formation of pyrazole rings.
Experimental Protocol: Synthesis of this compound[3]
This protocol describes the synthesis starting from 4-(naphthalen-2-yl)-2,4-dioxobutanoic acid.
Materials:
-
4-(naphthalen-2-yl)-2,4-dioxobutanoic acid
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Hexane
-
Ethyl acetate (AcOEt)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 0.58 g of 4-(naphthalen-2-yl)-2,4-dioxobutanoic acid in glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate dropwise. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the reaction mixture into water and continue stirring overnight to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the resulting white precipitate by filtration. The crude product is then purified by recrystallization from a hexane/ethyl acetate solvent mixture.
-
Yield: This procedure is reported to yield 0.49 g of the final product, which corresponds to an 82% yield.
Characterization Data: [3]
-
¹H NMR (200 MHz, DMSO-d₆) δ (ppm): 7.23 (s, 1 H), 7.50 (t, J= 3.93 Hz, 2 H), 7.89 (d, overlapped with doublet at 7.95, 1 H), 7.95 (d, J= 8.42 Hz, 2 H), 8.04 (d, J = 8.42 Hz, 1 H), 8.39 (s, 1 H)
-
IR (ν, cm⁻¹): 3206 (N–H), 1683 (C=O), 1501, 1274
-
ESI-MS: Calculated for C₁₄H₁₁N₂O₂ [M+H]⁺: 239.08150, measured: 239.08065
Caption: Synthesis workflow for this compound.
Biological Activity: A Selective Carbonic Anhydrase Inhibitor
Recent research has identified this compound as a selective inhibitor of human carbonic anhydrases (hCAs).[3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.
Inhibitory Profile against Human Carbonic Anhydrase Isoforms
The inhibitory activity of this compound was evaluated against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results demonstrate a notable selectivity for the tumor-associated isoforms, hCA IX and hCA XII, over the cytosolic isoforms, hCA I and hCA II.[3]
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | >10000 |
| hCA II | 9850 |
| hCA IX | 45.4 |
| hCA XII | 89.7 |
Data sourced from Monti et al. (2015).[3]
The potent inhibition of hCA IX and hCA XII is particularly significant. These isoforms are overexpressed in many types of solid tumors and are involved in regulating tumor pH, which contributes to tumor progression and resistance to therapy. Therefore, selective inhibitors of these isoforms are considered promising targets for the development of novel anticancer agents. The selectivity of this compound for these tumor-associated CAs suggests its potential as a lead compound for the development of new cancer therapeutics.[3]
Mechanism of Action and Structure-Activity Relationship
The inhibitory action of carboxylic acid-containing compounds against carbonic anhydrases is believed to involve the coordination of the carboxylate group to the zinc ion in the enzyme's active site. The selectivity of this compound for hCA IX and hCA XII over the cytosolic isoforms can be attributed to the specific interactions of the naphthalenyl-pyrazole scaffold with amino acid residues lining the active site cavity of these particular isoforms.[3] The bulky naphthalene group likely plays a crucial role in occupying a hydrophobic pocket within the active site of hCA IX and hCA XII, leading to a tighter binding and more potent inhibition compared to the more open active sites of hCA I and hCA II.
Caption: Proposed mechanism of selective carbonic anhydrase inhibition.
Potential Therapeutic Applications and Future Directions
The selective inhibition of tumor-associated carbonic anhydrases IX and XII by this compound highlights its potential as a starting point for the development of novel anticancer agents.[3] Further research is warranted to explore its efficacy in preclinical cancer models and to optimize its pharmacological properties.
Additionally, the broader class of naphthalenyl-pyrazole derivatives has shown promise in other therapeutic areas. For instance, structurally related compounds have demonstrated analgesic and anti-inflammatory activities, suggesting that the naphthalenyl-pyrazole scaffold may be a versatile platform for the design of new drugs.[4]
Future research directions should include:
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models of cancer.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Lead optimization: Synthesizing and evaluating analogs of the compound to improve its potency, selectivity, and pharmacokinetic profile.
-
Exploration of other therapeutic targets: Investigating the activity of this compound against other relevant biological targets, given the broad pharmacological profile of the pyrazole scaffold.
Conclusion
This compound is a readily synthesizable compound with a compelling biological profile as a selective inhibitor of the tumor-associated carbonic anhydrases IX and XII. This selectivity presents a promising avenue for the development of novel anticancer therapeutics. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds in their scientific endeavors.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-naphthalen-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and biological evaluation of these molecules, with a focus on their potential as anti-inflammatory and anticancer agents. The content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to innovate within this chemical space.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[2][3] The incorporation of a naphthalene moiety at the 5-position of the pyrazole ring introduces a bulky, lipophilic group that can enhance binding affinity and modulate the pharmacological profile of the molecule. The carboxylic acid function at the 3-position provides a handle for further derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide will focus specifically on the this compound core and its immediate derivatives, exploring their synthesis, characterization, and key biological activities.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives is a multi-step process that begins with the formation of a key β-diketone intermediate. The general synthetic strategy is outlined below.
Synthesis of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (Intermediate 1)
The foundational step is a Claisen condensation reaction between 2-acetylnaphthalene and diethyl oxalate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol.[4][5]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted to form a solution of sodium ethoxide.
-
Condensation: To the freshly prepared sodium ethoxide solution, add 2-acetylnaphthalene. Stir the mixture until a homogenous solution is obtained.
-
Addition of Diethyl Oxalate: Cool the reaction mixture in an ice bath and add diethyl oxalate dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of dry ethanol and an inert atmosphere is crucial as sodium ethoxide is highly reactive with water, which would quench the base and inhibit the reaction.
-
Freshly Prepared Base: Sodium ethoxide is hygroscopic and can degrade upon storage. Using a freshly prepared solution ensures maximum reactivity.
-
Slow Addition at Low Temperature: The dropwise addition of diethyl oxalate at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Acidic Work-up: Neutralization with acid is necessary to protonate the enolate intermediate and precipitate the desired β-diketone product.
Synthesis of Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate (Intermediate 2)
The pyrazole ring is formed through the condensation of the β-diketone (Intermediate 1) with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.[7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate in a suitable solvent, such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate or hydrazine hydrochloride to the solution. If using the hydrochloride salt, a base may be needed to liberate the free hydrazine.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate.
Causality of Experimental Choices:
-
Solvent Choice: Glacial acetic acid can act as both a solvent and a catalyst for the cyclization reaction. Ethanol is also a common solvent for this transformation.
-
Reflux Conditions: Heating is necessary to provide the activation energy for the condensation and subsequent cyclization to form the stable pyrazole ring.
Hydrolysis to this compound (Core Compound)
The final step to obtain the core carboxylic acid is the hydrolysis of the ethyl ester (Intermediate 2). This is typically achieved under basic conditions.[9]
Experimental Protocol:
-
Reaction Setup: Dissolve ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 2-3.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Synthesis of Amide Derivatives
The carboxylic acid can be readily converted to a variety of amide derivatives by standard coupling procedures. This typically involves activation of the carboxylic acid followed by reaction with a desired amine.
Experimental Protocol (General):
-
Acid Activation: In an anhydrous solvent (e.g., dichloromethane or DMF), treat the this compound with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 1-hydroxybenzotriazole (HOBt). Alternatively, the acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride.
-
Amine Addition: To the activated acid, add the desired primary or secondary amine. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is worked up according to standard procedures, which may involve washing with aqueous solutions to remove excess reagents and byproducts. The crude amide is then purified by column chromatography or recrystallization.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons of the naphthalene ring, a singlet for the pyrazole C4-H, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The NH proton of the pyrazole may also be visible as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the naphthalene and pyrazole rings, as well as a downfield signal for the carboxylic acid carbonyl carbon (>160 ppm). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound (C₁₄H₁₀N₂O₂ = 238.24 g/mol ).[10] |
| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations for the aromatic rings. |
| Melting Point | A sharp and reproducible melting point is indicative of a pure compound. |
Biological Activities and Mechanisms of Action
Derivatives of this compound have shown promising activity in several therapeutic areas, most notably as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity: Inhibition of COX-2 and p38 MAP Kinase
Inflammation is a complex biological response, and key enzymes like cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein (MAP) kinase are central to the inflammatory cascade.[11] Pyrazole derivatives have been extensively studied as inhibitors of these targets.[12][13]
Mechanism of COX-2 Inhibition:
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[3] Many pyrazole-containing compounds, such as the commercial drug Celecoxib, are selective COX-2 inhibitors.[14] The general mechanism involves the binding of the pyrazole derivative to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid. The naphthalene moiety can provide additional hydrophobic interactions within the active site, potentially enhancing inhibitory activity.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Mechanism of p38 MAP Kinase Inhibition:
The p38 MAP kinase signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[15] Certain pyrazole derivatives act as p38 MAP kinase inhibitors by binding to the ATP-binding pocket of the enzyme, preventing its phosphorylation and activation. This downstream effect reduces the production of inflammatory mediators.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Anticancer Activity
The anticancer potential of pyrazole derivatives is an area of active research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell cycle progression and proliferation, and the induction of apoptosis.[16]
Quantitative Data on Biological Activity:
The following table summarizes the reported IC₅₀ values for some pyrazole derivatives with structural similarities to the core compound of interest. It is important to note that direct comparisons should be made with caution due to variations in assay conditions and the specific cell lines used.
| Compound Class | Target/Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-pyridazine hybrids | COX-2 | 1.15 - 20.71 | [17] |
| Pyrazole derivatives | MCF-7 (Breast Cancer) | 5.21 - 6.71 | [16] |
| Pyrazole-benzoxazine hybrids | A549 (Lung Cancer) | 2.82 - 6.28 | [16] |
| Pyrazole-carboxamide derivatives | HePG2 (Liver Cancer) | 6.57 | [1] |
| Pyrazole-triazole conjugates | PC-3 (Prostate Cancer) | 5.26 - 5.32 | [18] |
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the pyrazole ring and the derivatization of the carboxylic acid group.
-
Substitution on the Naphthalene Ring: The electronic and steric properties of substituents on the naphthalene ring can modulate the binding affinity of the molecule to its target. Electron-donating or withdrawing groups can alter the electron density of the aromatic system, influencing hydrophobic and electronic interactions.
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can impact the compound's solubility, cell permeability, and metabolic stability. Amide derivatives, in particular, offer the opportunity to introduce additional pharmacophoric features and hydrogen bonding interactions.
-
Substitution on the Pyrazole N1-Position: The N1 position of the pyrazole ring is a common site for substitution. The nature of the substituent at this position can influence the overall conformation of the molecule and its interaction with the target protein.
Future Directions and Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The demonstrated activity of related pyrazole derivatives as inhibitors of key inflammatory and cancer-related targets highlights the potential of this chemical class.
Future research should focus on a systematic exploration of the structure-activity relationships for this specific scaffold. The synthesis and evaluation of a focused library of derivatives with variations at the naphthalene ring, the carboxylic acid position, and the pyrazole N1-position will provide valuable insights for the design of more potent and selective drug candidates. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. PubChemLite - Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (C16H14O4) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 164295-94-7 [chemicalbook.com]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Pyrazole Carboxylic Acids: From Foundational Synthesis to Modern Therapeutics
An In-Depth Technical Guide
Abstract
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has journeyed from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of this evolution, with a specific focus on pyrazole carboxylic acid derivatives. We begin with the seminal discovery by Ludwig Knorr in 1883, detailing his foundational synthesis of a pyrazolone structure. The narrative then explores the subsequent evolution of synthetic methodologies developed to access the functionally critical pyrazole carboxylic acid scaffold. The guide culminates in an analysis of the profound impact of these compounds on drug development, dissecting the rational design behind the blockbuster anti-inflammatory drug Celecoxib and the cautionary tale of the anti-obesity agent Rimonabant. Through detailed protocols, mechanistic diagrams, and a survey of contemporary applications, this document illustrates how the pyrazole carboxylic acid moiety has become a privileged scaffold, consistently yielding therapeutic agents for a wide spectrum of human diseases.
The Genesis of a Heterocycle: Knorr's Discovery of the Pyrazole Ring
The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr inadvertently created the first compound containing the pyrazole core structure through the condensation of ethyl acetoacetate with phenylhydrazine.[1][3] This reaction, now famously known as the Knorr Pyrazole Synthesis , did not yield a simple pyrazole but a pyrazolone (a five-membered lactam ring).[3][4] This discovery, however, laid the essential groundwork for the entire field of pyrazole chemistry.[1] The reaction's versatility and the stability of the resulting heterocyclic ring spurred intense investigation, ultimately paving the way for the development of countless derivatives, including the therapeutically significant pyrazole carboxylic acids.[5][6]
Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
This protocol is adapted from the original 1883 publication by Ludwig Knorr, which describes the foundational synthesis of the first pyrazole derivative.[1][3]
Materials and Equipment:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Reaction vessel suitable for heating (e.g., round-bottomed flask)
-
Water bath or heating mantle
-
Apparatus for liquid-liquid separation (e.g., separatory funnel)
-
Crystallization dish
-
Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a round-bottomed flask, combine equimolar quantities of phenylhydrazine (e.g., 1.25 mL, 12.5 mmol) and ethyl acetoacetate (e.g., 1.625 mL, 12.5 mmol). The addition can be slightly exothermic and should be performed with care.[3]
-
Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming a hydrazone intermediate as an oily product along with water.[1]
-
Separation of Water: The water formed during the initial condensation is separated from the oily product.[1]
-
Cyclization: Heat the resulting oily intermediate using a water bath or heating mantle to approximately 135-145 °C for 60 minutes.[3] This step induces an intramolecular cyclization via the elimination of ethanol, leading to the formation of the crude pyrazolone product.[3][4]
-
Isolation and Purification: Cool the resulting heavy syrup in an ice-water bath. Add a small portion of diethyl ether and stir vigorously to induce precipitation of the crude 1-phenyl-3-methyl-5-pyrazolone as a powdered solid.[3] The product can be further purified by recrystallization.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Evolution of Synthetic Methodologies for Pyrazole Carboxylic Acids
While Knorr's synthesis opened the door to pyrazoles, accessing the crucial pyrazole carboxylic acid functionality required the development of more targeted synthetic strategies. The primary challenge often lies in controlling the regioselectivity of the cyclization when using unsymmetrical starting materials.[6] Over the decades, chemists have established several robust routes.
Route A: Cyclocondensation of 1,3-Dicarbonyl Precursors This remains the most common and versatile approach.[7][8] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. To generate a carboxylic acid, a β-ketoester is typically used. The resulting pyrazole ester can then be hydrolyzed to the desired carboxylic acid.
Route B: 1,3-Dipolar Cycloaddition Reactions This method involves the [3+2] cycloaddition of a 1,3-dipole (like a diazoalkane) with a dipolarophile (like an alkyne).[6] For instance, the reaction of ethyl diazoacetate with an alkyne can produce a pyrazole-carboxylate ester, which is subsequently hydrolyzed. This method offers an alternative pathway, though the handling of potentially explosive diazo compounds requires special care.[6]
Route C: Post-Modification of the Pyrazole Ring An alternative to building the ring with the carboxylate group already present is to add it after the pyrazole core has been formed. This can be achieved through methods such as:
-
Oxidation: A pre-existing alkyl or formyl group at the desired position on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[9][10]
-
Hydrolysis: A trichloromethyl group on the pyrazole ring can be hydrolyzed under mild conditions to yield the corresponding carboxylic acid.[9]
Caption: Key synthetic routes to pyrazole carboxylic acids.
| Synthetic Strategy | Key Reactants | Regioselectivity | Advantages | Disadvantages |
| Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine | Can be an issue with unsymmetrical reactants | High versatility, readily available starting materials | Potential for isomeric mixtures |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | Generally good | Access to diverse substitution patterns | Use of potentially hazardous diazo compounds |
| Post-Modification | Substituted Pyrazole, Oxidizing Agent | Determined by starting material | Useful for specific isomers | Requires pre-functionalized pyrazole, harsh conditions |
The Rise of Pyrazoles in Medicinal Chemistry: A Tale of Two Targets
The true value of the pyrazole scaffold was fully realized in the late 20th century with its emergence as a "privileged scaffold" in drug discovery.[11] This term describes molecular frameworks that can bind to multiple, unrelated biological targets, making them fertile ground for developing new therapeutics. The story of pyrazole carboxylic acids in medicine is powerfully illustrated by two landmark drugs: Celecoxib and Rimonabant.
The COX-2 Hypothesis and the Birth of Celecoxib
In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms revolutionized anti-inflammatory therapy.[12] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions like protecting the stomach lining, while COX-2 was found to be inducible at sites of inflammation.[12][13] This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 could provide potent anti-inflammatory effects without the gastrointestinal side effects associated with traditional NSAIDs, which inhibit both isoforms.[13]
This hypothesis drove a rational drug design effort at the Searle division of Monsanto, led by a team including John Talley.[12][14] Their work culminated in the discovery of Celecoxib (Celebrex®), a trisubstituted pyrazole. The drug received FDA approval on December 31, 1998.[12]
Structure-Activity Relationship (SAR) of Celecoxib: The selectivity of Celecoxib for COX-2 is a direct result of its specific chemical architecture.[14]
-
1,5-Diarylpyrazole Core: Provides the rigid scaffold necessary for binding.
-
Trifluoromethyl Group (at C-3): This bulky group is crucial for both potency and selectivity.[14]
-
Sulfonamide Moiety (on the N-1 phenyl ring): This group is essential for high-affinity binding within a specific side pocket of the COX-2 enzyme active site. This pocket is accessible in COX-2 (which has a valine at position 523) but sterically hindered in COX-1 (which has a larger isoleucine at the same position).[14]
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Representative Synthesis of Celecoxib
The synthesis of Celecoxib leverages the foundational principles of pyrazole chemistry, typically involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[12][15]
Step-by-Step Methodology:
-
Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base (e.g., sodium methoxide) to form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
-
Cyclization (Knorr Synthesis): The resulting dione is then reacted with 4-sulfamoylphenylhydrazine. This cyclocondensation reaction proceeds with the elimination of two molecules of water to form the pyrazole ring, yielding Celecoxib.
The Endocannabinoid System and the Cautionary Tale of Rimonabant
The discovery of the endocannabinoid system and its role in appetite regulation opened another therapeutic avenue.[16] The cannabinoid receptor 1 (CB1), found primarily in the brain, became a key target for treating obesity. The hypothesis was that blocking this receptor could reduce appetite and lead to weight loss.[17]
Developed by Sanofi-Aventis, Rimonabant (Acomplia®), a 1,5-diarylpyrazole derivative, was the first selective CB1 receptor blocker to be developed.[18][19] It was approved in Europe in 2006 and showed significant efficacy in reducing body weight and improving metabolic profiles in clinical trials.[18][20]
However, the widespread distribution of CB1 receptors in the brain, which also regulate mood and emotion, led to a disastrous outcome. Post-marketing surveillance revealed a high incidence of severe psychiatric side effects, including depression, anxiety, and suicidal ideation.[16][20] Consequently, Rimonabant was withdrawn from the market worldwide in 2008.[18] The story of Rimonabant serves as a critical cautionary tale in drug development, highlighting the profound risks of targeting receptors with broad physiological roles and the importance of long-term safety monitoring.
The Modern Era: Pyrazole Carboxylic Acids as a Versatile Pharmacophore
Despite the setback with Rimonabant, the pyrazole scaffold, including its carboxylic acid derivatives, remains a highly valuable and versatile core in modern drug discovery.[11][21] Its unique physicochemical properties allow it to serve as a rigid, stable, and synthetically accessible platform for creating compounds that can interact with a wide array of biological targets.[21] A review of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the continued success of this scaffold.[22][23]
| Drug Name (Brand) | Year of Approval (US) | Target / Mechanism of Action | Therapeutic Indication |
| Celecoxib (Celebrex) | 1998 | Selective COX-2 Inhibitor | Arthritis, Acute Pain[12][24] |
| Eltrombopag (Promacta) | 2008 | Thrombopoietin Receptor Agonist | Thrombocytopenia[11] |
| Asciminib (Scemblix) | 2021 | Allosteric BCR-ABL1 Inhibitor | Chronic Myeloid Leukemia[11] |
| Vericiguat (Verquvo) | 2021 | Soluble Guanylate Cyclase Stimulator | Heart Failure[11] |
| Pirtobrutinib (Jaypirca) | 2023 | Bruton's Tyrosine Kinase (BTK) Inhibitor | Mantle Cell Lymphoma[11] |
| Zavegepant (Zavzpret) | 2023 | CGRP Receptor Antagonist | Migraine[11] |
Beyond medicine, pyrazole derivatives have also found significant applications in the agrochemical industry as potent herbicides, insecticides, and fungicides.[7][8]
Conclusion and Future Outlook
The trajectory of pyrazole carboxylic acids from a laboratory synthesis in 1883 to a mainstay of modern pharmacology is a testament to the power of heterocyclic chemistry. The journey, marked by the rational design of Celecoxib and the important lessons learned from Rimonabant, has solidified the pyrazole core as a privileged structure in the pursuit of novel therapeutics. Its synthetic tractability and ability to be decorated with diverse functional groups ensure its continued relevance. As our understanding of complex disease biology deepens, the pyrazole scaffold will undoubtedly serve as the starting point for the discovery of next-generation medicines targeting an ever-expanding range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. britannica.com [britannica.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rimonabant - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
solubility of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid in different solvents
An In-Depth Technical Guide to the Solubility Characterization of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
This document serves as a comprehensive technical guide for the systematic evaluation of the solubility of this compound (CAS 164295-94-7). In the absence of extensive public data on this specific molecule, this guide provides the foundational principles, predictive analyses, and detailed experimental frameworks necessary for its thorough characterization. As a Senior Application Scientist, my objective is to blend theoretical underpinnings with actionable, field-proven protocols to empower researchers in generating reliable and reproducible solubility data, a cornerstone of successful drug development.
Section 1: Introduction to the Target Compound and the Critical Role of Solubility
This compound is a heterocyclic compound featuring a bicyclic aromatic naphthalene moiety linked to a pyrazole carboxylic acid. The structural combination suggests a molecule of significant interest in medicinal chemistry, likely designed to interact with biological targets where both hydrophobic and hydrogen-bonding interactions are crucial.
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic efficacy. Poor solubility is a leading cause of inadequate and variable bioavailability for orally administered drugs, which must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1][2] Therefore, a comprehensive understanding of a compound's solubility profile across different solvents and pH conditions is not merely a perfunctory check but a fundamental step in pre-formulation and lead optimization.[3][4]
Section 2: Physicochemical Profile and Solubility Prediction
A robust experimental plan begins with a theoretical assessment of the molecule's properties.
Molecular Structure Analysis:
-
Naphthalene Group: A large, nonpolar, and hydrophobic polycyclic aromatic hydrocarbon. This moiety is expected to significantly limit aqueous solubility due to its unfavorable interaction with the hydrogen-bonded network of water.[5][6]
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. It is a common scaffold in medicinal chemistry. The parent pyrazole has limited water solubility but is soluble in various organic solvents.[7][8][9]
-
Carboxylic Acid Group (-COOH): This is the key functional group governing the compound's acidic nature. It can act as both a hydrogen bond donor and acceptor, increasing polarity. Crucially, it is ionizable, making the compound's solubility highly dependent on pH.[10]
Predicted Physicochemical Properties:
-
pKa: The predicted pKa for the carboxylic acid proton is approximately 3.92 .[11] This value is paramount, indicating that the compound is a weak acid. At a pH below 3.92, the neutral (protonated) form will dominate, which is expected to be poorly soluble. At a pH above 3.92, the ionized (deprotonated) carboxylate form will become increasingly prevalent, leading to a significant increase in aqueous solubility.
Based on this profile, we can confidently predict that this compound will exhibit poor solubility in neutral and acidic aqueous solutions but will show enhanced solubility in alkaline aqueous solutions and polar organic solvents.
Section 3: Foundational Concepts: Thermodynamic vs. Kinetic Solubility
Before embarking on experimental work, it is critical to distinguish between two key types of solubility measurements.[3][13]
-
Thermodynamic (Equilibrium) Solubility: This is the true equilibrium value, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is in equilibrium with an excess of the solid solute.[13] This measurement is time-consuming but represents the stable state and is crucial for formulation development.[4][14]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][3][4] It is a high-throughput method used in early drug discovery to rank compounds but can often overestimate the true thermodynamic solubility.[15]
Caption: Conceptual workflow distinguishing thermodynamic from kinetic solubility determination.
Section 4: Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability.[14][15]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid powder)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)[16]
-
Analytical balance
-
pH meter
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer
-
Solvents:
-
Deionized Water
-
0.1 M HCl (pH ~1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8 and 7.4)[17]
-
Ethanol (95%)
-
Dimethyl Sulfoxide (DMSO)
-
Protocol:
-
Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). A common starting point is to add enough compound to achieve a concentration of at least 1-2 mg/mL if it were all to dissolve. The key is to ensure undissolved solid remains at the end of the experiment.[14]
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each chosen solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 °C). Agitate for a sufficient duration to reach equilibrium. A typical period is 24 to 72 hours.[17] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
pH Measurement: For aqueous samples, measure the final pH of the saturated solution to check for any shifts.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and analyze the concentration using a validated analytical method (HPLC or UV-Vis, as described in Section 6).
Caption: Step-by-step workflow for the Shake-Flask thermodynamic solubility protocol.
Section 5: Analytical Quantification Techniques
Accurate quantification of the dissolved compound is essential. HPLC is the preferred method due to its specificity and ability to separate the analyte from any impurities or degradants.
HPLC Method Protocol:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak shape and retention for the compound.
-
Calibration Curve: Prepare a series of standard solutions of the compound in a known solvent (e.g., DMSO or mobile phase) at concentrations spanning the expected solubility range. Inject these standards to generate a calibration curve of peak area versus concentration.[18]
-
Sample Analysis: Inject the filtered and diluted samples from the solubility experiment.
-
Calculation: Use the peak area from the sample chromatogram and the linear regression equation from the calibration curve to calculate the exact concentration of the dissolved compound in the filtrate.[18] Remember to account for any dilution factors.
UV-Vis Spectrophotometry: This method is faster but less specific than HPLC. It is suitable if the compound has a strong chromophore and no interfering impurities are present.[19][20] A calibration curve is generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).[21]
Caption: Workflow for analytical quantification of dissolved compound concentration.
Section 6: Data Analysis and Expected Results
The collected data should be summarized in a clear, tabular format.
Table 1: Solubility Profile of this compound at 37 °C
| Solvent System | Final pH | Solubility (mg/mL) | Solubility (µM) |
| 0.1 M HCl | ~1.2 | Expected: Very Low | Expected: Very Low |
| Acetate Buffer | 4.5 | Expected: Low | Expected: Low |
| Phosphate Buffer | 6.8 | Expected: Moderate | Expected: Moderate |
| Phosphate Buffer | 7.4 | Expected: Higher | Expected: Higher |
| Deionized Water | Measure | Expected: Low | Expected: Low |
| Ethanol (95%) | N/A | Expected: Moderate-High | Expected: Moderate-High |
| DMSO | N/A | Expected: High | Expected: High |
Interpretation of Results:
The solubility of this weak acid is dictated by the Henderson-Hasselbalch equation. At pH values significantly below the pKa (~3.92), the compound exists predominantly in its neutral, protonated form, which has very low aqueous solubility. As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the more polar and much more soluble carboxylate anion. This will result in a sharp increase in solubility as the pH moves from 4.5 to 6.8 and 7.4. The solubility in polar organic solvents like ethanol and DMSO is expected to be significantly higher than in water, as these solvents can disrupt the crystal lattice and engage in favorable intermolecular interactions with both the polar and nonpolar parts of the molecule.
Caption: pH-dependent ionization equilibrium of the target compound and its effect on solubility.
Section 7: Strategies for Solubility Enhancement
Should the intrinsic solubility prove to be a limiting factor, several strategies can be employed, guided by the compound's physicochemical properties.
-
pH Adjustment: The most direct method for this acidic compound is to formulate it in a solution with a pH well above its pKa (e.g., pH > 6) to ensure it exists in its soluble ionized form.
-
Co-solvency: The solubility in aqueous media can be increased by adding a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG).[2][22] These co-solvents reduce the polarity of the water, making it a more favorable environment for the hydrophobic naphthalene moiety.[23]
-
Salt Formation: Converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility and dissolution rate. This is a very common and effective strategy for acidic drugs.
-
Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer carrier can improve the dissolution rate and apparent solubility by preventing crystallization and improving wettability.
Section 8: Conclusion
The solubility of this compound is a complex property governed by the interplay between its large hydrophobic naphthalene core and its ionizable carboxylic acid group. This guide outlines a systematic and scientifically rigorous approach to move from theoretical prediction to robust experimental characterization. By employing the gold-standard shake-flask method, utilizing specific and sensitive analytical techniques like HPLC, and interpreting the results within the framework of its acidic pKa, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. Understanding and overcoming the solubility challenges of such molecules is a critical step on the path to developing new and effective therapeutics.
References
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Cosolvency | PPTX [slideshare.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. enamine.net [enamine.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazole | 288-13-1 [chemicalbook.com]
- 9. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 164295-94-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. who.int [who.int]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
theoretical studies on 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide
Title: A Comprehensive Theoretical Investigation of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid: A Roadmap for Drug Discovery and Materials Science
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide outlines a comprehensive theoretical framework for the investigation of this compound, a novel compound amalgamating the pharmacologically significant pyrazole core with the versatile naphthalene moiety. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The naphthalene group is a key structural motif in numerous therapeutic agents, valued for its ability to engage in π-stacking interactions and enhance molecular lipophilicity.[3][4] By leveraging advanced computational methods, specifically Density Functional Theory (DFT), this guide details a systematic in silico approach to elucidate the structural, spectroscopic, and electronic properties of the title compound. Furthermore, it establishes a clear protocol for evaluating its therapeutic potential through molecular docking simulations against relevant biological targets and predicting its drug-likeness via ADMET analysis. The methodologies presented herein serve as a cost-effective, high-throughput roadmap to validate the compound's potential, guiding subsequent experimental synthesis and validation efforts in both medicinal chemistry and materials science.
Introduction: The Scientific Rationale
The convergence of distinct chemical scaffolds into a single molecular entity is a cornerstone of modern drug discovery. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of established drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[1][5] Its structural versatility and ability to act as a hydrogen bond donor and acceptor make it an ideal anchor for molecular design.[2]
Simultaneously, the naphthalene scaffold offers a rigid, lipophilic, and extended aromatic system that can effectively interact with hydrophobic pockets in biological targets.[3] The hybridization of pyrazole and naphthalene moieties has yielded compounds with promising anticancer and anti-inflammatory activities.[4][6] this compound represents a logical and compelling next step in this line of inquiry. The carboxylic acid group at the 3-position of the pyrazole ring provides a critical site for ionic interactions or further derivatization, enhancing its potential as a versatile therapeutic agent or a functional building block for advanced materials.[7]
This guide provides a first-principles-based theoretical protocol to fully characterize the title compound in silico. The objective is to generate a robust dataset encompassing its fundamental quantum chemical properties, predict its behavior in biological systems, and thereby establish a solid foundation for its empirical development.
Core Computational Methodology: A Self-Validating Workflow
The foundation of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance between computational cost and accuracy for studying organic molecules.[8][9] Its successful application in characterizing similar pyrazole and naphthalene-based systems is well-documented.[10][11][12] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected for its proven reliability in predicting the structural and spectral properties of organic compounds.[8] This will be paired with a comprehensive basis set, such as 6-311++G(d,p), to accurately model electron distribution, including diffuse functions and polarization.[13]
The entire computational workflow is designed as a self-validating system, where the output of each stage serves as a validated input for the next, ensuring logical consistency and scientific integrity.
Caption: Overall computational workflow for the theoretical analysis.
Theoretical Molecular and Spectroscopic Characterization
A precise understanding of a molecule's structure and its corresponding spectroscopic signatures is paramount. Theoretical calculations provide these insights prior to any synthetic efforts.
Optimized Molecular Geometry
The initial step involves a full geometry optimization without constraints. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the global minimum on the potential energy surface. Key parameters to analyze include bond lengths, bond angles, and dihedral angles. The planarity between the naphthalene and pyrazole rings is of particular interest, as it influences the extent of π-system conjugation, which in turn affects the molecule's electronic properties and interaction capabilities.[8][11]
Predicted Vibrational Spectra (FT-IR)
Following optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true energy minimum (absence of imaginary frequencies) but also yields the theoretical vibrational spectrum.[8] This predicted spectrum is invaluable for interpreting future experimental FT-IR data, allowing for precise assignment of characteristic bands.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |
| Carboxylic Acid | O-H stretch | ~3500-3300 (broad) | Confirms the acidic proton.[13] |
| Pyrazole Ring | N-H stretch | ~3200-3100 | Indicates the proton on the pyrazole nitrogen. |
| Carboxylic Acid | C=O stretch | ~1750-1700 | Confirms the carbonyl of the acid moiety.[14] |
| Aromatic Rings | C=C stretch | ~1600-1450 | Characteristic of naphthalene and pyrazole rings. |
| Pyrazole Ring | C-N stretch | ~1300-1100 | Confirms the integrity of the pyrazole heterocycle. |
Table 1: Predicted key vibrational frequencies for structural confirmation.
Predicted NMR Spectra (¹H & ¹³C)
The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.[8][13] This allows for the prediction of the complete NMR spectrum, providing a theoretical benchmark that can be used to unambiguously confirm the structure of the synthesized compound. The predicted shifts for the pyrazole protons and the distinct aromatic protons of the naphthalene ring are critical for structural elucidation.
Electronic Properties and Chemical Reactivity
The electronic landscape of a molecule dictates its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.[13] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[11][13] Visualizing the spatial distribution of these orbitals reveals where the molecule is most likely to interact with other chemical species.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface.[8] It provides a powerful visual guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid, which are prime sites for electrophilic attack or hydrogen bonding.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, like the acidic proton (O-H) and the pyrazole N-H proton, which are susceptible to nucleophilic attack.
Caption: Relationship between FMO, MEP, and chemical reactivity.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several quantitative descriptors of reactivity can be calculated to further characterize the molecule's behavior.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution.[13] |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
Table 2: Key global reactivity descriptors derived from FMO energies.
In Silico Pharmacological Evaluation
With a robust understanding of the molecule's intrinsic properties, the next logical step is to predict its interactions within a biological context.
Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[15] Based on the known activities of similar pyrazole-naphthalene hybrids, several high-value targets can be proposed for initial screening.[6][16]
Proposed Targets:
-
Cyclin-Dependent Kinase 2 (CDK2): Implicated in cell cycle regulation and a target for anticancer agents.[6][16]
-
Carbonic Anhydrase: A target for various therapeutic areas, including diuretics and anti-glaucoma agents.[15]
-
Xanthine Oxidase: Inhibition of this enzyme is a strategy for treating gout and has shown potential in cancer therapy.[4]
Step-by-Step Docking Workflow:
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized geometry of this compound. Assign appropriate charges and define rotatable bonds.
-
Grid Generation: Define the active site of the protein, creating a grid box that encompasses the binding pocket where the simulation will occur.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to sample multiple conformations of the ligand within the active site.
-
Analysis: Analyze the resulting poses based on their binding energy (affinity score) and inspect the specific intermolecular interactions (hydrogen bonds, π-stacking, hydrophobic interactions) to understand the binding mode.[15]
Caption: Standard workflow for a molecular docking study.
ADMET Profile Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. Various computational models can predict these properties based on molecular structure.
| Property | Parameter | Significance |
| Absorption | Lipinski's Rule of Five | Predicts oral bioavailability.[15] |
| Caco-2 Permeability | In-vitro model for intestinal absorption. | |
| Distribution | Plasma Protein Binding | Affects the amount of free drug available. |
| Metabolism | CYP450 Inhibition | Predicts potential for drug-drug interactions. |
| Excretion | Predicted half-life (T1/2) | Determines dosing frequency. |
| Toxicity | AMES Toxicity | Predicts mutagenic potential.[15] |
Table 3: Key ADMET parameters for predicting drug-likeness.
Conclusion and Future Directions
This guide has detailed a comprehensive, multi-faceted theoretical protocol for the complete in silico characterization of this compound. By systematically applying DFT calculations, molecular docking, and ADMET prediction, a wealth of data can be generated before the first gram of the compound is ever synthesized.
The results of this theoretical investigation will provide critical insights into:
-
The molecule's fundamental structural and electronic nature.
-
Its likely spectroscopic signatures for empirical confirmation.
-
Its potential reactivity and sites for intermolecular interactions.
-
Promising biological targets and a mechanistic hypothesis for its mode of action.
-
An early assessment of its drug-like properties and potential liabilities.
This in silico roadmap serves as an essential, data-driven foundation, enabling researchers to make informed decisions, prioritize resources, and accelerate the development of this compound as a potentially valuable new entity in the fields of medicine or materials science.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Introduction
5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core linked to a naphthalene moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of pyrazole and naphthalene structures in a wide array of biologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The incorporation of the bulky, lipophilic naphthalene group can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, making it a valuable scaffold for the development of novel therapeutic agents.
These application notes provide a detailed, field-proven protocol for the synthesis of this compound. The described methodology is robust and scalable, proceeding through a two-step sequence involving a Claisen-Knorr condensation followed by ester hydrolysis. The causality behind each experimental choice is explained to provide a comprehensive understanding of the synthetic process.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a logical and efficient two-step process. The core of this strategy lies in the construction of the pyrazole ring system via the reaction of a β-dicarbonyl compound with hydrazine.[1][2]
-
Step 1: Claisen-Knorr Condensation. The synthesis commences with a Claisen condensation reaction between 2-acetylnaphthalene and diethyl oxalate. This reaction, conducted in the presence of a strong base like sodium ethoxide, generates the key intermediate, ethyl 2,4-dioxo-4-(naphthalen-2-yl)butanoate. This intermediate is a β-keto ester, primed for cyclization.[3]
-
Step 2: Cyclocondensation and Hydrolysis. The β-keto ester intermediate is then reacted with hydrazine hydrate. This reaction proceeds via a cyclocondensation mechanism to form the stable pyrazole ring, yielding ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate. Subsequent alkaline hydrolysis of the ethyl ester furnishes the desired this compound.[4][5]
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | ≥98% | Sigma-Aldrich |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | ≥99% | Sigma-Aldrich |
| Sodium metal | Na | 22.99 | ≥99% | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Sigma-Aldrich |
| Hydrazine hydrate | H₆N₂O | 50.06 | 80% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Sigma-Aldrich |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Sigma-Aldrich |
Step 1: Synthesis of Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate
This step involves the in situ formation of the β-keto ester followed by its cyclocondensation with hydrazine hydrate in a one-pot procedure. This approach is efficient as it avoids the isolation of the potentially unstable β-dicarbonyl intermediate.[6]
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 200 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely.
-
Expert Insight: The use of freshly prepared sodium ethoxide is crucial for the success of the Claisen condensation. Pre-existing commercial solutions may have reduced activity due to the absorption of moisture.
-
-
Claisen Condensation: To the freshly prepared sodium ethoxide solution, add 2-acetylnaphthalene (17.0 g, 0.1 mol) dissolved in 50 mL of absolute ethanol. Stir the mixture for 15 minutes at room temperature. Following this, add diethyl oxalate (14.6 g, 0.1 mol) dropwise over 30 minutes. The reaction mixture will gradually turn into a thick slurry. Stir the mixture at room temperature for an additional 4 hours.
-
Cyclocondensation: To the reaction mixture containing the in situ generated β-keto ester, add hydrazine hydrate (5.0 g, 0.1 mol) followed by glacial acetic acid (6.0 g, 0.1 mol). The acetic acid catalyzes the cyclization reaction. Heat the mixture to reflux and maintain it for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol to afford ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate as a white to off-white solid.
-
Expected Yield: 70-80%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Experimental workflow for the synthesis of the pyrazole ester intermediate.
Step 2: Hydrolysis of Ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard alkaline hydrolysis procedure.
Procedure:
-
Saponification: In a 250 mL round-bottom flask, suspend the ethyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate (from Step 1) in a mixture of 100 mL of ethanol and 50 mL of 2 M aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux and stir for 4 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the disappearance of the starting material by TLC.
-
Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with 100 mL of water. Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration and wash it with copious amounts of cold water to remove any inorganic salts. Dry the product in a vacuum oven at 60 °C overnight to yield this compound.
-
Expected Yield: 90-95%
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination. The molecular formula is C₁₄H₁₀N₂O₂ with a molecular weight of 238.24 g/mol .[7]
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear checkpoints:
-
TLC Monitoring: The progress of both reaction steps can be reliably monitored by TLC, allowing for confirmation of the consumption of starting materials and the formation of products.
-
Precipitation upon pH change: The successful hydrolysis in Step 2 is visually confirmed by the precipitation of the carboxylic acid product upon acidification. The insolubility of the acid in the acidic aqueous medium drives the isolation process.
-
Spectroscopic Analysis: The structural integrity of the intermediate and the final product must be confirmed by standard spectroscopic techniques. The expected spectral data will validate the successful execution of each chemical transformation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Investigating 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid in Anticancer Research
Introduction: The Rationale for Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2] These five-membered heterocyclic compounds are of significant interest due to their ability to serve as effective pharmacophores that can interact with various biological targets.[2] The derivatization of the pyrazole ring allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the design of potent and selective inhibitors of cancer-associated proteins.[3]
This document focuses on 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid , a specific derivative that combines the established pyrazole core with a naphthalene moiety. The bulky, hydrophobic naphthalene group can facilitate unique interactions within the binding pockets of target proteins, potentially leading to novel mechanisms of action or enhanced potency. This application note provides a comprehensive guide for researchers initiating studies on this compound, covering its potential mechanisms, detailed protocols for in vitro evaluation, and a framework for data interpretation.
Section 1: Postulated Mechanism of Action & Key Signaling Pathways
While direct studies on this compound are emerging, the broader family of pyrazole derivatives has been shown to exert anticancer effects through various mechanisms. A common theme is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3] Many pyrazole-containing compounds have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.[4][5] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from proliferating.[3][6]
Another key mechanism involves the induction of apoptosis, or programmed cell death. Pyrazole derivatives have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the cellular balance towards apoptosis.[7] Furthermore, some pyrazole-thiazole hybrids have demonstrated potential to inhibit Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overactivated in solid tumors.[8]
Based on these precedents, a plausible hypothesis is that this compound may target kinase-driven signaling pathways that regulate cell cycle and survival. The naphthalene moiety could potentially enhance binding affinity to the ATP-binding pocket of kinases like CDK2 or EGFR.
Hypothesized Signaling Pathway Inhibition
Caption: Postulated inhibitory action on EGFR and CDK2 signaling pathways.
Section 2: Experimental Protocols for In Vitro Anticancer Evaluation
The following protocols provide a robust framework for the initial characterization of the anticancer properties of this compound.
Protocol 2.1: Determination of Cytotoxicity using MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the cytotoxic effects of the compound on cancer cell lines.[7][9][10] This is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[7][10]
-
This compound (ensure high purity).
-
Dimethyl sulfoxide (DMSO, sterile).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
96-well cell culture plates.
-
Multi-channel pipette.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of the compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., in GraphPad Prism).
Quantitative Data Presentation: Example IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) of Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Literature Value |
| A549 | Lung Carcinoma | Hypothetical Value | Literature Value |
| HCT-116 | Colorectal Carcinoma | Hypothetical Value | Literature Value |
| HepG2 | Liver Carcinoma | Hypothetical Value | Literature Value |
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[11]
Materials:
-
Cancer cells treated with the compound at its IC₅₀ concentration.
-
6-well plates.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Ice-cold 70% Ethanol.
-
RNase A (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its determined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. PI intercalates with DNA and fluoresces, with the fluorescence intensity being proportional to the amount of DNA.
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate the cell population to exclude debris and doublets.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle and compare the treated samples to the vehicle control. An accumulation of cells in a particular phase suggests cell cycle arrest.
Experimental Workflow Visualization
Caption: Workflow for in vitro evaluation of the anticancer compound.
Section 3: Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the findings, every protocol incorporates self-validating systems:
-
Positive and Negative Controls: In all assays, the use of a vehicle control (DMSO) is mandatory to account for any solvent effects. A known anticancer drug (e.g., Doxorubicin, Cisplatin) should be used as a positive control to validate the assay's sensitivity and provide a benchmark for the test compound's potency.[9][12]
-
Biological Replicates: All experiments must be performed with a minimum of three independent biological replicates to ensure the observed effects are consistent and not due to random chance.
-
Dose-Response and Time-Course: The initial cytotoxicity screening should cover a wide range of concentrations to establish a clear dose-response relationship. Follow-up mechanistic studies should be conducted at the IC₅₀ concentration and potentially at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.
-
Orthogonal Assays: Key findings should be confirmed using different experimental approaches. For example, if cell cycle arrest is observed via flow cytometry, it can be corroborated by Western blot analysis of key cell cycle regulatory proteins like cyclins and CDKs.
By adhering to these principles, researchers can build a robust and trustworthy dataset to accurately define the anticancer potential of this compound.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols: A Comprehensive Guide to the Experimental Setup for Testing the Anti-inflammatory Effects of Pyrazole Compounds
Introduction: The Therapeutic Promise of Pyrazole Compounds in Inflammation
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of novel pyrazole compounds. We will delve into both in vitro and in vivo methodologies, offering step-by-step protocols and explaining the scientific rationale behind each experimental choice to ensure robust and reproducible data.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are the foundational step in screening and characterizing the anti-inflammatory potential of pyrazole compounds. They offer a controlled environment to dissect specific molecular mechanisms and provide a rapid assessment of a compound's activity.[10][11][12]
Assessing COX-2 Inhibition: The Primary Target
The inhibition of the COX-2 enzyme is a primary mechanism for many anti-inflammatory drugs, including celecoxib.[6][8][9] Therefore, a direct enzymatic assay is crucial to determine if a novel pyrazole compound exhibits this activity.
This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to prostaglandin H2 (PGH2). In the presence of a suitable peroxidase substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the production of PGH2 can be monitored spectrophotometrically by the oxidation of TMPD.[13] The inhibitory effect of the test compound is determined by the reduction in the rate of TMPD oxidation.
-
Reagent Preparation:
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Human recombinant COX-2 enzyme.
-
Hematin (co-factor).
-
Arachidonic acid (substrate).
-
TMPD (peroxidase substrate).
-
Test pyrazole compound and reference inhibitor (e.g., celecoxib) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add Tris-HCl buffer, hematin, and the COX-2 enzyme solution.
-
Add the test pyrazole compound at various concentrations (typically in a serial dilution). Include wells for a positive control (reference inhibitor) and a negative control (vehicle).
-
Pre-incubate the mixture at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the increase in absorbance at 603 nm over a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Cellular Models of Inflammation: The Macrophage Response
To assess the anti-inflammatory effects of pyrazole compounds in a more biologically relevant context, cellular models are indispensable. Lipopolysaccharide (LPS)-stimulated macrophages are a widely used and well-characterized model for studying inflammation in vitro.[14][15][16][17] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a plethora of pro-inflammatory mediators.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. LPS stimulated macrophage: Significance and symbolism [wisdomlib.org]
- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 17. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid for High-Throughput Bioassays
Abstract: The hybrid scaffold of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid represents a privileged structure in medicinal chemistry, combining the biologically active pyrazole core with the lipophilic naphthalene moiety.[1][2] Pyrazole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The naphthalene group often enhances binding affinity to biological targets through π-π stacking interactions and can improve pharmacokinetic properties.[6] This document provides a comprehensive guide for the strategic derivatization of this core scaffold, focusing on the versatile carboxylic acid handle. We present detailed, field-proven protocols for the synthesis of amide and ester libraries, alongside recommendations for relevant bioassays to uncover novel therapeutic agents.
Rationale and Derivatization Strategy
The core structure, this compound, offers a primary site for chemical modification: the carboxylic acid at the C3 position of the pyrazole ring. This functional group is an ideal handle for creating diverse libraries of compounds through well-established coupling reactions. Our strategy focuses on two primary derivatization pathways:
-
Amidation: Converting the carboxylic acid to an amide introduces a hydrogen bond donor/acceptor group and allows for the exploration of a vast chemical space by varying the amine substituent. This is a cornerstone of medicinal chemistry for modulating solubility, cell permeability, and target engagement.
-
Esterification: The formation of esters can alter the compound's lipophilicity and metabolic stability. Esters are often employed as prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid parent.[7]
This dual approach enables a systematic exploration of the structure-activity relationship (SAR) around the core scaffold.
Figure 1: General workflow for derivatization and screening.
Synthetic Protocols: Library Generation
The following protocols are designed to be robust and adaptable for generating a diverse library of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Amide Library Synthesis via EDC/HOBt Coupling
Amide coupling using a carbodiimide activator like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used and effective method. The addition of an auxiliary nucleophile such as Hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization by forming a more stable and reactive HOBt ester intermediate.[8]
Reagents and Their Roles:
| Reagent | Role | Typical Stoichiometry |
| Core Acid | Starting Material | 1.0 eq |
| Amine (RNH₂) | Nucleophile | 1.1 - 1.2 eq |
| EDC·HCl | Carboxylic Acid Activator | 1.2 - 1.5 eq |
| HOBt | Coupling Additive | 1.2 - 1.5 eq |
| DIPEA | Non-nucleophilic Base | 2.0 - 3.0 eq |
| DMF/DCM | Anhydrous Solvent | - |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. A successful activation is often indicated by the formation of a clear solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt of EDC and the forming amide.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Figure 2: Workflow for amide coupling synthesis.
Protocol: Ester Library Synthesis via Acid Catalysis
Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols, using a strong acid as a catalyst.
Reagents and Their Roles:
| Reagent | Role | Typical Stoichiometry |
| Core Acid | Starting Material | 1.0 eq |
| Alcohol (R-OH) | Nucleophile & Solvent | Large Excess |
| H₂SO₄ (conc.) | Catalyst | 0.1 - 0.5 eq |
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add the desired alcohol (e.g., methanol, ethanol) in large excess, as it also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mL of alcohol).
-
Reaction: Heat the mixture to reflux (typically 60-80°C) for 4-12 hours. The reaction is an equilibrium, and using excess alcohol drives it towards the product. Monitor progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the acid catalyst by adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification & Characterization: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired ester. Confirm structure and purity by NMR and MS analysis.
Bioassay Selection and Screening Protocols
The pyrazole-naphthalene scaffold is a promising starting point for discovering agents against cancer, inflammation, and microbial infections.[1][6][9] The following are recommended primary screening assays.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is a standard initial screen for cytotoxic compounds. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
High-Level Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Figure 3: Principle of the MTT cell viability assay.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes. A cell-free enzymatic assay can be used to identify direct inhibitors of COX-2.
High-Level Protocol:
-
Reaction Setup: In a 96-well plate, add buffer, heme, and human recombinant COX-2 enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., Celecoxib).
-
Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Detection: Measure the production of prostaglandin E2 (PGE₂), a primary product of the COX-2 reaction, using a commercially available ELISA kit.
-
Analysis: Determine the percent inhibition of COX-2 activity for each compound concentration and calculate the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution for MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
High-Level Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate containing appropriate growth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[9]
-
Controls: Include a positive control (bacteria + media, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The protocols detailed herein offer a robust framework for synthesizing diverse amide and ester libraries and screening them through a panel of primary bioassays. The resulting SAR data will be invaluable for guiding the next phase of drug development, including lead optimization for improved potency, selectivity, and pharmacokinetic properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazol ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01906B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro testing of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid against bacterial strains
Application Note & Protocol
Topic: In Vitro Antibacterial Efficacy Testing of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid Against Clinically Relevant Bacterial Strains
Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Pyrazole carboxylic acid derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of a specific analogue, this compound, against a panel of Gram-positive and Gram-negative bacteria. We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5] Furthermore, we delve into the scientific rationale behind key procedural steps, data interpretation, and the inclusion of self-validating controls to ensure experimental robustness and reproducibility.
Scientific Rationale & Background
Pyrazole derivatives represent a "biologically privileged" scaffold in medicinal chemistry, known to exhibit diverse pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities.[6][7] The core pyrazole ring is a versatile structural motif that can be readily functionalized to modulate biological activity. The incorporation of a naphthalene moiety, as in the test article this compound, introduces significant hydrophobicity and an extended aromatic system, which can enhance interactions with bacterial targets.
Hypothesized Mechanism of Action
While the precise mechanism for this specific molecule requires empirical validation, related pyrazole derivatives have been shown to exert their antibacterial effects through various pathways.[8] Key potential targets include:
-
DNA Gyrase and Topoisomerase IV Inhibition: Many heterocyclic compounds interfere with these essential bacterial enzymes, disrupting DNA replication and repair processes, ultimately leading to cell death.[8][9]
-
Cell Wall Disruption: Some naphthyl-substituted pyrazoles have been identified as disruptors of bacterial cell wall integrity, a mechanism particularly effective against Gram-positive bacteria.[8]
-
Protein and Nucleic Acid Synthesis Inhibition: Broader inhibitory effects on essential cellular processes like protein and nucleic acid synthesis have also been reported for this class of compounds.[8]
Caption: Hypothesized antibacterial mechanisms of pyrazole derivatives.
Experimental Design & Workflow
The primary objective is to quantify the antibacterial activity of the test compound by determining its MIC and MBC values. The MIC is the lowest concentration that inhibits visible bacterial growth, while the MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[10][11] This dual assessment allows for the classification of the compound as either bacteriostatic (growth-inhibiting) or bactericidal (killing).
The overall workflow is a sequential process beginning with standardized preparation of materials, followed by MIC determination, and concluding with the MBC assay.
Caption: Standard workflow for MIC and MBC determination.
Detailed Experimental Protocols
These protocols are based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility tests for aerobic bacteria.[4]
Materials & Reagents
-
This compound (Test Article)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Mueller-Hinton Agar (MHA) plates, sterile
-
Sterile 0.9% saline
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial Strains (ATCC Quality Control strains recommended):
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative, non-fermenter
-
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Adjustable single and multichannel pipettes
-
Sterile pipette tips and reagent reservoirs
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Expertise & Experience: This protocol uses the broth microdilution method, which is the gold standard for quantitative susceptibility testing. It is more precise than diffusion-based methods and allows for the subsequent determination of bactericidal activity.[12]
Step 1: Preparation of Test Article Stock Solution
-
Prepare a high-concentration stock solution of the test article (e.g., 1280 µg/mL) in 100% DMSO. Ensure the compound is fully dissolved.
-
Causality: DMSO is used as it can dissolve a wide range of hydrophobic compounds. The initial concentration must be high enough to allow for subsequent dilutions while keeping the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is visually or photometrically equivalent to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
Causality: A standardized inoculum is critical for reproducibility.[13] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs, while an inoculum that is too sparse can lead to falsely low MICs.
-
Step 3: Plate Setup and Serial Dilution
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the prepared test article stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL. Wells 1-10 now contain 100 µL of the compound at decreasing concentrations.
-
Well 11 will serve as the Growth Control (100 µL CAMHB, no compound).
-
Well 12 will serve as the Sterility Control (100 µL CAMHB, no compound, no bacteria).
-
Trustworthiness: This setup includes essential controls. The Growth Control ensures the bacteria are viable in the test medium, while the Sterility Control confirms the medium is not contaminated. A solvent control (Well 10 containing the highest DMSO concentration) should also be run to confirm no inhibition from the solvent.
-
Step 4: Inoculation
-
Add 100 µL of the standardized bacterial inoculum (from Step 2.4) to wells 1 through 11. Do NOT add bacteria to well 12.
-
Note: The final volume in each well is now 200 µL, and the drug concentrations are halved, achieving the desired final test range. The final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Step 5: Incubation
-
Cover the plate with a lid or adhesive seal and incubate at 35 ± 2°C for 18-24 hours in ambient air.
Step 6: Reading the MIC
-
Following incubation, examine the plate for turbidity. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.
-
The MIC is the lowest concentration of the test article that completely inhibits visible growth.[10][15]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Expertise & Experience: The MBC test is a crucial follow-up to the MIC to determine if a compound is bactericidal. An MBC/MIC ratio of ≤4 is the generally accepted threshold to define bactericidal activity.[16][17]
Step 1: Subculturing from MIC Plate
-
Select the well corresponding to the MIC and at least two higher concentration wells that also showed no growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.
-
Also, plate 10 µL from the Growth Control well (diluted 1:100 in saline to get countable colonies) to confirm the initial inoculum count.
Step 2: Incubation
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
Step 3: Reading the MBC
-
After incubation, count the number of colonies (CFUs) on each MHA plate.
-
The MBC is the lowest concentration of the test article that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the Growth Control well.[18][19]
Data Presentation & Interpretation
Results should be recorded systematically. The interpretation of the MIC requires comparing the numerical value to established breakpoints, if available, or reporting the value directly.[20][21] The MBC is interpreted in relation to the MIC.
Table 1: Representative Data Summary for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | 25922 | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa | 27853 | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin (Control) | N/A | 0.25 | 0.5 | 2 | Bactericidal |
Disclaimer: The data presented above are for illustrative purposes only and do not represent actual experimental results.
-
Interpretation:
-
MIC: The lowest concentration with no visible turbidity.
-
MBC: The lowest concentration killing ≥99.9% of the initial inoculum.
-
MBC/MIC Ratio: A ratio of ≤4 suggests bactericidal activity, while a ratio >4 suggests the agent is bacteriostatic.[17]
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. alliedguru.com [alliedguru.com]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. idexx.com [idexx.com]
- 21. idexx.dk [idexx.dk]
Introduction: The Prominence of the Pyrazole Carboxylic Acid Scaffold in Drug Discovery
An Application Guide to High-Throughput Screening Assays for Pyrazole Carboxylic Acid Derivatives
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] When functionalized with a carboxylic acid group, this scaffold gives rise to a class of molecules with remarkable therapeutic potential. Pyrazole carboxylic acid derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Their success is underscored by the increasing number of pyrazole-containing drugs approved by the FDA, targeting a wide array of diseases from cancer to cardiovascular disorders.[1][4]
The journey from a promising chemical scaffold to a life-saving drug is arduous and requires the rapid evaluation of thousands, or even millions, of potential candidates. High-Throughput Screening (HTS) is the engine that drives this discovery process. HTS combines automation, miniaturized assays, and large-scale data analysis to quickly identify "hits"—compounds that interact with a biological target in a desired way.[5][6]
This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and practical protocols for a variety of HTS assays tailored for the discovery and characterization of novel pyrazole carboxylic acid derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a robust, self-validating system for generating high-quality, actionable data.
Strategic Assay Selection: Aligning Technology with Biology
The first and most critical step in designing an HTS campaign is selecting an assay format that is compatible with the biological target of interest. Pyrazole carboxylic acid derivatives are known to modulate a diverse range of protein classes. The choice of assay is therefore dictated by the target's function and the nature of the molecular interaction being investigated.
Common Biological Targets for Pyrazole Carboxylic Acid Derivatives:
| Target Class | Specific Examples | Therapeutic Area | Relevant Assay Types |
| Enzymes | Cyclooxygenases (COX-1/2)[7], Carbonic Anhydrases[1][2], L-2-hydroxy acid oxidase[8] | Inflammation, Cancer, Hypertension | Luminescence, TR-FRET, AlphaLISA |
| Kinases | Cyclin-Dependent Kinases (CDKs)[9], PI3K[10] | Oncology, Inflammation | TR-FRET, Fluorescence Polarization, AlphaScreen |
| GPCRs | Angiotensin II Receptor[4] | Cardiovascular | Fluorescence Polarization, Cell-Based Calcium Flux |
| Histone Deacetylases | HDAC1, -2, -3[11] | Oncology | Enzymatic Assays, Reporter Assays |
| Structural Proteins | Tubulin[12] | Oncology | Cell Viability, High-Content Imaging |
The following sections provide detailed protocols for the most robust and widely adopted HTS technologies suitable for these targets.
Fluorescence Polarization (FP) Assays: Probing Molecular Binding Events
Principle of the Assay Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[13] It relies on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, leading to the emission of depolarized light when excited by polarized light. When this tracer binds to a much larger protein target, its tumbling slows dramatically, resulting in a higher degree of polarization in the emitted light.[13][14] In a competitive binding assay, a test compound (e.g., a pyrazole derivative) that binds to the target will displace the tracer, causing a decrease in polarization. This makes FP an ideal format for identifying inhibitors that disrupt protein-ligand interactions.[15]
Protocol: FP-Based Kinase Competitive Binding Assay
This protocol describes a competitive binding assay to identify pyrazole carboxylic acid derivatives that bind to the ATP pocket of a target kinase.
Materials & Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Target Kinase: Purified kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled small molecule known to bind the kinase active site (e.g., TAMRA-labeled staurosporine analog).
-
Test Compounds: Pyrazole carboxylic acid derivatives dissolved in 100% DMSO.
-
Microplates: 384-well, low-volume, black, flat-bottom polystyrene plates.[16]
-
Plate Reader: Instrument capable of FP measurements with appropriate excitation/emission filters (e.g., 540 nm excitation, 590 nm emission for TAMRA).[16]
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in Assay Buffer. The optimal concentration should be determined via titration but is typically in the low nanomolar range.
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The concentration should be low (e.g., 1-10 nM) and ideally below its dissociation constant (Kd) to ensure sensitivity.[17]
-
Prepare serial dilutions of test compounds in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration.
-
-
Assay Plate Setup (384-well format, 20 µL final volume):
-
Using an acoustic dispenser or multichannel pipette, add 100 nL of test compound solution (from DMSO plates) to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells except those designated for "tracer only" controls.
-
Add 10 µL of Assay Buffer to "tracer only" control wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 15-30 minutes at room temperature (RT) to allow compound-kinase binding.
-
-
Initiate Reaction & Read Plate:
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Seal the plate and mix on a plate shaker for 1 minute.
-
Incubate at RT for 60-120 minutes, protected from light, to reach binding equilibrium.
-
Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate millipolarization (mP) values for each well.
-
Normalize the data using "High" controls (tracer + kinase, no inhibitor) and "Low" controls (tracer only, no kinase).
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
Principle of the Assay TR-FRET is a highly sensitive, homogeneous assay format that minimizes background fluorescence by using a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the FRET donor.[18] Energy transfer to a suitable acceptor fluorophore (e.g., fluorescein or d2) only occurs when the donor and acceptor are in close proximity (typically <10 nm).[19] The long-lived signal from the donor allows for a time-gated measurement, eliminating interference from short-lived background fluorescence. For a kinase assay, a terbium-labeled antibody can be used to detect a phosphorylated, fluorescein-labeled substrate, generating a FRET signal proportional to enzyme activity.[20]
Protocol: LanthaScreen® TR-FRET Kinase Activity Assay
This protocol is adapted for identifying pyrazole carboxylic acid derivatives that inhibit the catalytic activity of a target kinase.
Materials & Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Target Kinase: Purified kinase of interest.
-
Substrate: Fluorescein-labeled peptide substrate specific for the kinase.
-
ATP: Adenosine triphosphate.
-
Stop/Detection Solution: TR-FRET Dilution Buffer containing EDTA (to stop the reaction) and a Terbium-labeled anti-phospho-substrate antibody.[20]
-
Test Compounds: Pyrazole derivatives in 100% DMSO.
-
Microplates: 384-well, low-volume, white or black plates.
-
Plate Reader: HTS plate reader capable of TR-FRET measurements (e.g., dual-emission reading at ~665 nm and ~615 nm).[5]
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a 4X solution of the target kinase in Kinase Reaction Buffer.
-
Prepare a 4X solution of the fluorescein-labeled substrate and ATP in Kinase Reaction Buffer. The optimal ATP concentration is typically at or near its Km value to facilitate the identification of competitive inhibitors.
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Plate Setup (384-well format, 10 µL kinase reaction):
-
Dispense 50 nL of test compound solution into the appropriate wells.
-
Add 2.5 µL of the 4X kinase solution to all wells.
-
To initiate the kinase reaction, add 2.5 µL of the 4X substrate/ATP mixture to all wells. For competitive binding assays, kinase and compound are pre-incubated before adding a tracer.[10]
-
Alternative: Add 5 µL of a 2X kinase/antibody mixture, followed by 5 µL of a 2X tracer solution, after adding the compound.[10]
-
-
Kinase Reaction and Detection:
-
Seal the plate and briefly centrifuge (1000 rpm, 30 sec).
-
Incubate the reaction at RT for 60-90 minutes. The exact time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of the Stop/Detection Solution (containing Tb-antibody and EDTA).
-
Seal the plate, mix gently, and centrifuge again.
-
Incubate at RT for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-enabled reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) for each well.
-
Normalize the data using "High" controls (full reaction, no inhibitor) and "Low" controls (no kinase or no ATP).
-
Calculate the percent inhibition and determine IC₅₀ values as described for the FP assay.
AlphaScreen® / AlphaLISA® Assays
Principle of the Assay Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology is an exceptionally sensitive bead-based system.[19] It utilizes two types of beads: Donor and Acceptor. The Donor bead, upon excitation at 680 nm, converts ambient oxygen into a short-lived, highly reactive singlet oxygen. If an Acceptor bead is within a ~200 nm proximity, this singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, which emits light at a distinct wavelength (~520-620 nm).[19][21] This large proximity tolerance makes the assay very flexible. For an enzyme assay, a biotinylated substrate can be captured by a streptavidin-coated Donor bead, while an antibody recognizing the modified product can be conjugated to an Acceptor bead.[22]
Protocol: AlphaLISA Assay for a Methyltransferase Inhibitor
This protocol is designed to identify inhibitors of an enzyme like PRMT5, which transfers a methyl group to a substrate.
Materials & Reagents:
-
Assay Buffer: Specific to the enzyme (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Enzyme: Purified methyltransferase (e.g., PRMT5).
-
Substrate: Biotinylated peptide substrate (e.g., biotin-H4R3).[22]
-
Cofactor: S-adenosyl methionine (SAM).
-
Detection Reagents: AlphaLISA Acceptor beads conjugated to an antibody that recognizes the methylated substrate (e.g., anti-H4R3me2a) and Streptavidin-coated Donor beads.
-
Test Compounds: Pyrazole derivatives in 100% DMSO.
-
Microplates: 384-well white opaque plates (e.g., ProxiPlate).
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a 2X mix of the biotinylated substrate and SAM cofactor in Assay Buffer.
-
Prepare a 2X solution of the enzyme in Assay Buffer.
-
Dilute Acceptor and Donor beads in the manufacturer-recommended AlphaLISA buffer. Note: Work with beads under subdued light conditions.
-
-
Assay Plate Setup (384-well format, 20 µL final volume):
-
Add 5 µL of the 2X substrate/SAM mix to all wells.
-
Dispense 100 nL of test compound solution into appropriate wells.
-
Add 5 µL of the 2X enzyme solution to initiate the reaction.
-
Seal the plate, mix, and incubate at RT for 60 minutes.[22]
-
-
Detection:
-
Add 5 µL of the diluted AlphaLISA Acceptor beads to all wells.
-
Seal, mix, and incubate at RT for 60 minutes.
-
Add 5 µL of the diluted Streptavidin Donor beads.
-
Seal the plate, wrap in foil, mix gently, and incubate at RT for 30-60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis:
-
Raw data is obtained as arbitrary luminescence units.
-
Normalize the data using "High" controls (full reaction, no inhibitor) and "Low" controls (no enzyme).
-
Calculate percent inhibition and determine IC₅₀ values as previously described.
Cell-Based Assays: Assessing Phenotypic Effects
While biochemical assays are crucial for identifying direct inhibitors, cell-based assays are essential for confirming that a compound is active in a more physiologically relevant environment.
Protocol: Cell Viability MTT Assay
This is a fundamental colorimetric assay to measure the cytotoxic or cytostatic effects of pyrazole derivatives on cancer cell lines.[12][23]
Materials & Reagents:
-
Cell Lines: Relevant human cancer cell lines (e.g., MCF-7, A549).[12]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplates: 96-well, flat-bottom, clear tissue culture plates.
Experimental Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density.
-
Seed cells into 96-well plates at an optimized density (e.g., 4,000-5,000 cells/well) in 100 µL of medium.[12]
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of pyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[9]
Conclusion and Forward Look: From Hit to Lead
The high-throughput screening assays detailed in this guide provide a robust framework for the initial identification of biologically active pyrazole carboxylic acid derivatives. A successful HTS campaign will yield a set of "hits," but this is merely the first step in the drug discovery cascade.[6] It is critical to perform follow-up or "triage" assays to confirm activity, eliminate false positives, and characterize the mechanism of action.[24] This involves re-testing hits, running counter-screens to identify assay-interfering compounds, and progressing confirmed hits into secondary assays (e.g., orthogonal biochemical or cellular models) to build a comprehensive pharmacological profile.[6] By thoughtfully selecting and rigorously executing the appropriate HTS assays, researchers can efficiently navigate vast chemical libraries to uncover novel pyrazole-based candidates with the potential to become next-generation therapeutics.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 20. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for characterizing 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
An Application Guide: Comprehensive Analytical Characterization of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring a pyrazole-carboxylic acid core linked to a naphthalene moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The incorporation of the bulky, lipophilic naphthalene group can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
Robust and comprehensive analytical characterization is paramount for any novel chemical entity intended for drug development or advanced material applications. It ensures the compound's identity, purity, and stability, which are critical parameters for reproducible research and regulatory compliance. This guide provides a suite of detailed application notes and protocols designed to offer a multi-faceted analytical approach to thoroughly characterize this compound. The methodologies are grounded in established principles and are designed to be self-validating, ensuring scientific rigor.
Physicochemical Properties
A foundational understanding of the compound's basic physical and chemical properties is the first step in its characterization. These properties influence sample preparation, analytical method development, and formulation strategies.
Molecular Structure:
-
Chemical Name: 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid[3]
-
Molecular Formula: C₁₄H₁₀N₂O₂[4]
-
Molecular Weight: 238.24 g/mol
| Property | Description / Value | Significance |
| Appearance | Expected to be an off-white to pale yellow solid. To be determined experimentally. | Provides a preliminary check for purity and consistency between batches. |
| Melting Point | To be determined experimentally via Differential Scanning Calorimetry (DSC). | A sharp melting point is an indicator of high purity.[6] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Critical for preparing solutions for chromatographic and spectroscopic analysis. |
| pKa | The carboxylic acid proton is expected to be acidic. The pyrazole N-H is weakly acidic. To be determined experimentally. | Influences solubility at different pH values and the choice of buffers for HPLC.[7] |
Chromatographic Analysis for Purity and Identity
Chromatographic techniques are essential for separating the target compound from impurities, determining its purity, and confirming its molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-Phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile, polar to moderately non-polar compounds. The naphthalene group imparts significant hydrophobicity, making it well-suited for retention on a C18 stationary phase.[8]
Rationale for Method Design:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which will interact effectively with the naphthalene moiety.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) helps to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.
-
Detector: A UV detector is used, leveraging the strong chromophoric nature of the naphthalene and pyrazole ring systems. A photodiode array (PDA) detector is recommended to obtain UV spectra, which can aid in peak identification and purity assessment.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or scan from 200-400 nm with PDA).
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
Integrate the peak corresponding to the main compound.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unequivocal confirmation of the molecular weight.
Rationale for Method Design:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and is compatible with reverse-phase solvents.[9] Both positive and negative ion modes should be tested. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is expected.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred to determine the exact mass, which can be used to confirm the molecular formula.[9]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.1). A lower concentration (e.g., 1-10 µg/mL) may be required depending on the sensitivity of the mass spectrometer.
-
Instrumentation and Conditions:
-
LC System: An LC system coupled to a mass spectrometer.
-
LC Method: Use the same column and mobile phase conditions as the HPLC method (Section 2.1).
-
Mass Spectrometer: ESI source with a high-resolution mass analyzer.
-
Ionization Mode: ESI Positive and Negative.
-
Scan Range: m/z 100 - 500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and gas flow rates to maximize the signal for the target compound.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z values:
-
[M+H]⁺: 239.0815
-
[M-H]⁻: 237.0669
-
-
Compare the measured exact mass from the mass spectrum with the theoretical exact mass to confirm the elemental composition. The mass accuracy should ideally be within 5 ppm.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the compound's chemical structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.
Rationale for Solvent and Experiment Selection:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and has exchangeable protons (from the carboxylic acid and pyrazole N-H) that can be readily observed.
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their connectivity.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and confirm long-range correlations, especially between the naphthalene and pyrazole rings.[10]
-
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra at room temperature.
-
Data Analysis and Expected Signals:
| ¹H NMR (Predicted in DMSO-d₆) | ¹³C NMR (Predicted in DMSO-d₆) |
| ~13.0-14.0 ppm (broad s, 1H): Carboxylic acid OH | ~162-165 ppm: Carboxylic acid C=O |
| ~13.0-15.0 ppm (broad s, 1H): Pyrazole N-H | ~140-155 ppm: Pyrazole and Naphthalene quaternary carbons |
| ~7.5-8.5 ppm (m, 7H): Naphthalene aromatic protons | ~120-135 ppm: Naphthalene aromatic CH carbons |
| ~7.0-7.2 ppm (s, 1H): Pyrazole CH proton | ~105-110 ppm: Pyrazole CH carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3100-3300 | N-H stretch | Pyrazole ring |
| ~3050 | Aromatic C-H stretch | Naphthalene and Pyrazole rings |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1500-1600 | C=C and C=N ring stretches | Aromatic/Heterocyclic rings |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.[11][12][13]
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, decomposition profile, and melting behavior of a material.[6][14]
Rationale for Analysis:
-
TGA: Measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[15] This is crucial for determining the maximum processing and storage temperatures.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and identify other phase transitions, such as polymorphism.[16]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an appropriate TGA/DSC pan (e.g., aluminum).
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Thermogram: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
DSC Thermogram: Identify the endothermic peak corresponding to the melting point. The peak maximum is typically reported as the melting point.
-
Integrated Analytical Workflow
No single technique provides a complete picture. A comprehensive characterization relies on the synergistic use of multiple analytical methods. The workflow below illustrates how these techniques interrelate to build a complete profile of the compound.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 164295-94-7 [chemicalbook.com]
- 4. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 164295-94-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 15. libjournals.unca.edu [libjournals.unca.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid Analogs
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on designing and executing Structure-Activity Relationship (SAR) studies for a series of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid analogs. This scaffold has emerged as a promising starting point for the discovery of novel therapeutic agents. This guide offers a strategic framework for analog design, detailed synthetic protocols, methodologies for in vitro biological evaluation, and a systematic approach to data analysis and interpretation. The overarching goal is to furnish a practical and scientifically rigorous roadmap for elucidating the key structural features that govern the biological activity of this compound class, thereby accelerating the identification of potent and selective lead candidates.
Introduction: The Rationale for SAR Studies on the Pyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] The this compound scaffold, in particular, combines the versatile pyrazole core with a lipophilic naphthalene moiety and a crucial carboxylic acid group, suggesting potential interactions with various biological targets.
A systematic SAR study is paramount to unlock the full therapeutic potential of this scaffold. By methodically modifying its constituent parts, researchers can probe the molecular interactions between the compounds and their biological target, leading to a comprehensive understanding of which structural attributes are essential for potency, selectivity, and desirable pharmacokinetic properties. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
This guide will focus on a hypothetical anticancer objective, a common therapeutic area for pyrazole derivatives, to illustrate the principles and protocols involved in a comprehensive SAR campaign.[4][5][6]
Strategic Framework for Analog Design
The design of a focused library of analogs is the intellectual core of any SAR study. For the this compound scaffold, we can dissect the molecule into three primary regions for modification. The goal is to systematically explore the impact of steric, electronic, and lipophilic properties on biological activity.
Key Regions for Modification:
-
Region A (Pyrazole Core): The N1 position of the pyrazole ring is a key vector for introducing diversity.[7] Alkylation or arylation at this position can influence the compound's orientation within a binding pocket and its overall physicochemical properties.
-
Region B (Naphthalene Moiety): The naphthalene ring provides a large, lipophilic surface for potential π-π stacking or hydrophobic interactions. Modifications here can probe the spatial tolerance of the binding site. Additionally, bioisosteric replacement of the naphthalene ring can be explored to improve properties such as metabolic stability.[8][9][10]
-
Region C (Carboxylic Acid Group): The carboxylic acid is a critical hydrogen bond donor and acceptor and is often involved in key interactions with target proteins.[11] However, it can also lead to poor membrane permeability and metabolic liabilities.[12] Therefore, exploring bioisosteric replacements is a crucial aspect of the SAR strategy.[13][14][15]
Below is a visual representation of the proposed diversification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzazaborinines as Novel Bioisosteric Replacements of Naphthalene: Propranolol as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. drughunter.com [drughunter.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
The synthesis of this valuable pyrazole derivative is typically achieved through a robust three-step sequence. This guide is structured to address common issues at each stage of this process.
Overall Synthetic Workflow
The most common and reliable route involves a Claisen condensation, followed by a Knorr-type pyrazole synthesis, and concluding with ester hydrolysis.
Caption: General three-step synthesis pathway.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low or No Yield of the Diketoester Intermediate (Step 1)
Q: My Claisen condensation between 2-acetylnaphthalene and diethyl oxalate is giving a very low yield. My TLC plate shows mostly unreacted starting material. What's going wrong?
A: This is a classic challenge in Claisen-type condensations. The root cause is almost always related to the base, solvent, or reaction equilibrium.
-
Probable Cause 1: Insufficiently Strong or Incorrect Base. The reaction requires a strong base to generate a sufficient concentration of the enolate from 2-acetylnaphthalene. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their respective alcohol solvents are standard. Using weaker bases like NaOH or K₂CO₃ will not be effective.
-
Solution 1: Base and Solvent Integrity.
-
Use a Freshly Prepared Base: Commercially available NaOEt can degrade on storage. For best results, prepare it fresh by reacting clean sodium metal with absolute (anhydrous) ethanol under an inert atmosphere (N₂ or Ar).
-
Ensure Anhydrous Conditions: Any moisture will consume the base and quench the enolate. Use oven-dried glassware and anhydrous solvents.
-
Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete deprotonation of the ketone.
-
-
Probable Cause 2: Reversible Reaction. The Claisen condensation is a reversible equilibrium. To drive the reaction forward, the product, a β-dicarbonyl compound, must be deprotonated by the alkoxide base. This forms a stabilized enolate salt, which often precipitates, effectively removing the product from the equilibrium.
-
Solution 2: Optimize Reaction Conditions.
-
Temperature Control: The initial enolate formation is often done at 0-5 °C, followed by slow warming to room temperature or gentle heating (50-60 °C) to drive the reaction to completion.
-
Additive for Stabilization: Some sterically hindered Claisen condensations benefit from the addition of salts like lithium chloride (LiCl). LiCl can help stabilize the intermediate enolate salt, improving yields[1].
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) | Strong, non-nucleophilic base required for enolate formation. |
| Solvent | Absolute Ethanol (for NaOEt) or Methanol (for NaOMe) | Must be anhydrous to prevent quenching the base and enolate. |
| Temperature | 0 °C to RT/50 °C | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and degradation of reagents. |
Issue 2: Multiple Products and Low Yield in Pyrazole Formation (Step 2)
Q: After reacting my diketoester with hydrazine hydrate, my TLC shows the desired product spot, but also several other spots of similar polarity, making purification difficult and lowering my yield. What are these byproducts?
A: This step is critical for establishing the pyrazole ring, and the primary challenge is controlling regioselectivity. The diketoester has two electrophilic carbonyl carbons: a ketone and one derived from an ester. Hydrazine has two nucleophilic nitrogens.
-
Probable Cause: Lack of Regiocontrol. The reaction of a 1,3-dicarbonyl compound with hydrazine is the basis of the Knorr pyrazole synthesis[2][3][4]. The initial nucleophilic attack of a hydrazine nitrogen can occur at either carbonyl group. However, the ketone carbonyl is significantly more electrophilic than the ester carbonyl. The reaction should proceed regioselectively. If you are seeing multiple products, it could be due to harsh reaction conditions or the formation of a pyrazolone byproduct.
-
Solution: Control Reaction Conditions.
-
Use an Acidic Catalyst: Conducting the reaction in a solvent like glacial acetic acid or ethanol with a catalytic amount of acid is the most common method. The acid protonates the carbonyl oxygen, increasing its electrophilicity and guiding the hydrazine to attack the more reactive ketone first. Refluxing for 4-8 hours is typical[5].
-
Temperature and Time: Over-refluxing or excessively high temperatures can lead to side reactions or degradation. Monitor the reaction by TLC. The product, being more conjugated, should have a lower Rf than the starting diketoester.
-
Workup: Upon completion, pouring the reaction mixture into ice-cold water will precipitate the crude pyrazole ester, which can then be collected by filtration[6]. This helps separate it from more soluble impurities.
-
Caption: Decision tree for troubleshooting low yield.
Issue 3: Incomplete Hydrolysis of the Pyrazole Ester (Step 3)
Q: I'm trying to saponify the ethyl ester to the final carboxylic acid, but after several hours at reflux with NaOH, my TLC still shows a significant amount of starting material. How can I drive this reaction to completion?
A: Ester hydrolysis (saponification) can be surprisingly difficult for heteroaromatic esters.
-
Probable Cause 1: Insufficiently Reactive Conditions. Sodium hydroxide (NaOH) in ethanol/water is a standard choice, but sometimes it is not strong enough for complete conversion in a reasonable timeframe. The pyrazole ring system can influence the reactivity of the adjacent ester group.
-
Solution 1: Switch to Lithium Hydroxide (LiOH). LiOH is often more effective for the hydrolysis of sterically hindered or electronically deactivated esters. It has a higher affinity for the carbonyl oxygen, facilitating the nucleophilic attack. Use a solvent system like tetrahydrofuran (THF) and water (e.g., 3:1 ratio) at room temperature or with gentle heat (40-50 °C).
-
Probable Cause 2: Re-esterification during Workup. The final step of the workup involves acidifying the reaction mixture to protonate the carboxylate salt and precipitate the desired carboxylic acid. If excess alcohol from the reaction solvent is present, acidic conditions can promote re-esterification (a Fischer esterification), especially if heated[7].
-
Solution 2: Proper Workup Procedure.
-
After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Remove the organic solvent (THF or ethanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a non-polar organic solvent like ether or ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M or 2M HCl until the pH is ~2-3.
-
The carboxylic acid product should precipitate as a solid. Collect by filtration, wash with cold water, and dry thoroughly.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the pyrazole ring formation in Step 2?
A: The reaction is a cyclocondensation. It begins with the nucleophilic attack of one nitrogen from hydrazine onto the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl, ultimately leading to the elimination of ethanol and a molecule of water to form the aromatic pyrazole ring.
Caption: Key mechanistic steps of pyrazole formation.
Q: Are there any "one-pot" procedures to simplify this synthesis?
A: Yes, one-pot syntheses for pyrazole carboxylic acids have been developed. These methods combine the Claisen condensation, Knorr reaction, and sometimes hydrolysis into a single sequence without isolating the intermediates[1]. A typical approach involves performing the Claisen condensation with NaOMe/LiCl, then adding hydrazine directly to the reaction mixture, followed by heating to facilitate cyclization, and finally adding water and base for hydrolysis before a final acidic workup[1]. While efficient, these methods can be more challenging to optimize and may require more rigorous purification of the final product compared to the stepwise approach.
Q: How should I monitor the reactions using Thin Layer Chromatography (TLC)?
A: TLC is essential for monitoring each step. Here are some suggested solvent systems (Hexane:Ethyl Acetate ratios).
| Reaction Step | Starting Material(s) (Approx. Rf) | Product (Approx. Rf) | Recommended Mobile Phase |
| Step 1 | 2-Acetylnaphthalene (~0.7) | Diketoester (~0.4) | 4:1 Hex:EtOAc |
| Step 2 | Diketoester (~0.4) | Pyrazole Ester (~0.5-0.6) | 1:1 Hex:EtOAc |
| Step 3 | Pyrazole Ester (~0.6) | Carboxylic Acid (baseline) | 1:1 Hex:EtOAc |
Note: The carboxylic acid product is highly polar and will often remain at the baseline (Rf ~ 0) in non-polar solvent systems. Adding a small amount of acetic acid (1%) to the mobile phase can help move the acid spot off the baseline for better visualization.
References
- 1. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ijirt.org [ijirt.org]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Pyrazole Carboxylic Acids
Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding impurities in the synthesis of pyrazole carboxylic acids.
Q1: What are the most common types of impurities I should expect when synthesizing pyrazole carboxylic acids?
A1: The impurities you might encounter are highly dependent on your chosen synthetic route. However, several classes of impurities are common across various methods:
-
Regioisomers: This is arguably the most significant challenge, especially in the widely used Knorr synthesis and its variations, where an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This can lead to two different regioisomeric pyrazoles, which can be difficult to separate.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as the 1,3-dicarbonyl compound or the hydrazine derivative in your crude product.
-
Reaction Intermediates: Depending on the reaction kinetics and conditions, intermediates like mono-addition or di-addition products in the Knorr synthesis may be present in the final mixture.[3]
-
Side-Reaction Products:
-
N-Alkylation Impurities: If you are performing N-alkylation on the pyrazole ring, you can get a mixture of regioisomers, especially with unsymmetrical pyrazoles.[4][5][6]
-
Decarboxylated Byproducts: The carboxylic acid group on the pyrazole ring can be lost under harsh thermal or certain catalytic conditions, leading to a decarboxylated impurity.[7][8][9][10]
-
Amide Intermediates: When synthesizing pyrazole carboxylic acids via the hydrolysis of a nitrile precursor, incomplete hydrolysis can result in the corresponding amide as a significant impurity.[11][12]
-
Q2: I am using the Knorr pyrazole synthesis. How can I control the formation of regioisomers?
A2: Controlling regioselectivity in the Knorr synthesis is a critical aspect of achieving a pure product. The formation of one regioisomer over another is influenced by a combination of factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a key determinant. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1]
-
Steric Effects: Steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can direct the reaction. A bulkier substituent on either reactant will favor the attack on the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most practical parameter to adjust.
-
pH: The acidity of the reaction medium can dramatically influence which regioisomer is favored. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1]
-
Temperature and Solvent: These parameters can also play a role in the reaction's outcome.
-
-
Reactant Stoichiometry: The ratio of the 1,3-dicarbonyl to the hydrazine has been shown to affect the regioisomeric ratio of the product.[13]
A systematic optimization of these conditions is recommended to favor the formation of the desired regioisomer.
Q3: How can I detect and quantify the impurities in my pyrazole carboxylic acid product?
A3: A multi-technique approach is generally recommended for the comprehensive characterization and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of your final compound and quantifying impurities.[14] A well-developed HPLC method can separate your desired product from starting materials, isomers, and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities. It provides the molecular weight of the impurities, which is a crucial piece of information for deducing their structures.[3][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of your final product and can also be used to identify and quantify impurities if their signals are resolved from the main product.[16][17] 2D NMR techniques can provide further structural information.[17]
-
Gas Chromatography (GC): For volatile impurities, such as residual solvents, GC is the preferred analytical method.[14]
Q4: What are the best general strategies for purifying pyrazole carboxylic acids?
A4: The choice of purification method will depend on the nature of the impurities and the physical properties of your target compound. Here are some effective strategies:
-
Crystallization: This is often the most effective method for removing minor impurities and isolating the desired product in high purity, especially for solid compounds.[18] Experimenting with different solvent systems is key to finding optimal crystallization conditions.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, such as regioisomers with similar polarities, column chromatography over silica gel or another stationary phase is a powerful tool.[19]
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can exploit its acidic nature. Dissolving the crude product in a suitable organic solvent and extracting with an aqueous base (like sodium bicarbonate) will move the desired acid into the aqueous layer, leaving neutral impurities behind. The acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[18]
-
Acid Addition Salt Formation: A patented method involves the formation of acid addition salts of pyrazoles, which can then be purified by crystallization. The purified salt is then neutralized to give the pure pyrazole.[20]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for tackling specific experimental challenges.
Issue 1: My reaction produces a mixture of regioisomers.
This is a common problem in pyrazole synthesis, particularly with the Knorr method using unsymmetrical dicarbonyls.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for regioisomer formation.
Detailed Steps:
-
Literature Review: Before extensive experimentation, check if the regioselectivity of your specific or a closely related reaction has been reported. This can provide a valuable starting point.
-
Analyze Reactants:
-
Electronic Effects: Identify any strong electron-withdrawing or donating groups on your 1,3-dicarbonyl compound. The initial attack of the hydrazine is likely to occur at the more electrophilic carbonyl carbon.[1]
-
Steric Effects: Assess the steric bulk around the carbonyl groups and on the substituted hydrazine. The reaction will likely favor the less hindered pathway.[1]
-
-
Systematic Optimization of Reaction Conditions:
-
pH Control: This is a powerful tool. Run the reaction under acidic conditions (e.g., using acetic acid as a solvent or a catalytic amount of a stronger acid) and compare the results to the reaction under neutral or basic conditions (e.g., in ethanol).[1]
-
Temperature: Perform the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) to see if this influences the isomeric ratio.
-
Solvent: The polarity of the solvent can affect the transition states of the competing pathways. Compare polar protic (e.g., ethanol), polar aprotic (e.g., DMF), and non-polar (e.g., toluene) solvents.
-
Reactant Ratio: Varying the stoichiometry of the reactants has been shown to impact regioselectivity.[13] Try using a slight excess of one of the reactants.
-
-
Purification: If optimizing the reaction conditions does not provide sufficient selectivity, you will need to separate the isomers. Flash column chromatography is often the most effective method. Developing an HPLC method first can help in choosing a suitable solvent system for preparative chromatography.
Issue 2: My nitrile hydrolysis to the carboxylic acid is incomplete, leaving the amide intermediate.
This is a frequent issue when synthesizing pyrazole carboxylic acids from nitrile precursors.
Mechanism of Impurity Formation
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction is not driven to completion, the amide will remain as an impurity.[11][12]
Caption: Nitrile hydrolysis pathway showing the amide intermediate.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide. Extending the reaction time or increasing the temperature can help drive the reaction to completion.
-
Use Harsher Conditions:
-
Purification: If the amide impurity is still present, it can often be separated from the carboxylic acid by:
-
Crystallization: The difference in polarity and hydrogen bonding capability between the amide and the carboxylic acid may allow for separation by crystallization from a suitable solvent.
-
Acid-Base Extraction: The carboxylic acid is significantly more acidic than the amide. A carefully controlled extraction with a weak base (like sodium bicarbonate) should selectively extract the carboxylic acid into the aqueous phase, leaving the less acidic amide in the organic phase.
-
Key Protocols and Methodologies
Protocol 1: General Method for Impurity Profiling by HPLC-UV
This protocol provides a starting point for developing an HPLC method to assess the purity of your pyrazole carboxylic acid product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or at the λmax of your compound).
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Purification of a Pyrazole Carboxylic Acid by Acid-Base Extraction
This protocol is useful for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for a 100 mL organic solution).
-
Separation: Combine the aqueous layers. The desired carboxylic acid is now in the aqueous phase as its sodium salt. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2. The pyrazole carboxylic acid should precipitate out if it is a solid.
-
Isolation:
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product is an oil or does not precipitate, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.
Data Summary
The following table summarizes common impurities and suggested analytical techniques for their detection.
| Impurity Type | Common Synthetic Route | Suggested Analytical Technique(s) |
| Regioisomers | Knorr Synthesis | HPLC, LC-MS, ¹H NMR |
| Unreacted 1,3-Dicarbonyl | Knorr Synthesis | HPLC, GC-MS |
| Unreacted Hydrazine | All routes using hydrazines | HPLC, LC-MS |
| Decarboxylated Product | Any, under harsh conditions | HPLC, LC-MS |
| Amide Intermediate | From Nitrile Hydrolysis | HPLC, LC-MS, IR Spectroscopy |
| N-Alkylated Isomers | N-Alkylation | HPLC, LC-MS, ¹H NMR |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. jpharmsci.com [jpharmsci.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. benchchem.com [benchchem.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, and this resource is structured to help you navigate the intricacies of the purification process with confidence.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high for crystal lattice formation to occur at that temperature.[1] This results in a liquid phase separation instead of crystallization. Here are several strategies to address this:
-
Increase the Solvent Volume: Your solution is likely supersaturated. Add more of the hot recrystallization solvent in small portions until the oil redissolves. This lowers the saturation point and allows for crystallization to occur at a lower temperature.[1]
-
Slow Down the Cooling Process: Rapid cooling favors precipitation over crystallization. Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help promote slow, controlled cooling.[1]
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a mixed-solvent system. For pyrazole derivatives, common systems include ethanol/water, hexane/ethyl acetate, or hexane/acetone.[1] In a mixed-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]
-
Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a nucleation site.[1]
Q2: The yield of my recrystallized product is very low. How can I improve it?
A2: Low recovery is a common issue in recrystallization and can stem from several factors.[1] Here’s how to troubleshoot:
-
Minimize the Amount of Hot Solvent: Using an excessive amount of hot solvent to dissolve your crude product is a primary cause of low yield, as more of your compound will remain in the mother liquor upon cooling. Use only the minimum amount of hot solvent necessary to fully dissolve the solid.[1]
-
Ensure Thorough Cooling: Make sure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of the product.
-
Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product might be crystallizing on the filter paper. Use a pre-heated funnel and receiving flask to prevent this.
-
Recover Product from the Mother Liquor: You can often recover a second crop of crystals by concentrating the mother liquor (by boiling off some of the solvent) and re-cooling. Be aware that this second crop may be less pure than the first.
-
Check for Product Loss During Transfers: Rinse all glassware that came into contact with the product solution with a small amount of the cold recrystallization solvent and add these rinsings to the main filtrate to recover any adhered product.[2]
Chromatography Challenges
Q3: My compound is not moving from the origin on the silica gel TLC plate, or it's streaking badly. What does this indicate for column chromatography?
A3: This behavior suggests that your compound is highly polar and is strongly adsorbing to the acidic silica gel. This can make purification by standard column chromatography challenging. Here are some solutions:
-
Modify the Mobile Phase: Increase the polarity of your eluent. For a highly polar compound like a carboxylic acid, you may need to add a small amount of a polar solvent like methanol or acetic acid to your mobile phase (e.g., ethyl acetate/hexane mixture) to increase its eluting power.[3]
-
Deactivate the Silica Gel: The acidic nature of silica gel can cause strong binding and potential degradation of some compounds.[2] You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1%).[2] This will help to reduce streaking and improve the mobility of your acidic compound.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase isn't effective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying acidic compounds. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier) is another excellent option.
Q4: I'm having trouble separating my desired product from a very similar impurity by column chromatography. What can I do?
A4: Separating closely related impurities requires optimizing your chromatography conditions for maximum resolution.
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4, and maximizes the difference in Rf values between your product and the impurity.
-
Use a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.
-
Improve Column Packing and Loading: A well-packed column is crucial for good separation. Ensure your silica gel is packed uniformly without any air bubbles. Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band.
Acid-Base Extraction Issues
Q5: After acidifying the basic aqueous layer to precipitate my carboxylic acid, I'm getting a very fine, difficult-to-filter solid, or no precipitate at all. What should I do?
A5: This can happen if the precipitated solid is too fine or if the compound has some residual solubility in the acidic aqueous solution.
-
Ensure Complete Precipitation: Add the acid slowly while stirring and monitor the pH to ensure you have reached a sufficiently acidic pH (typically pH 1-2 for a carboxylic acid) for complete protonation and precipitation.[4][5]
-
Cool the Solution: Cooling the acidified solution in an ice bath can further decrease the solubility of your product and promote more complete precipitation.
-
Back-Extraction: If a solid does not form or is difficult to filter, you can perform a "back-extraction." Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane). Your protonated, neutral carboxylic acid will move back into the organic layer. You can then dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover your purified product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward purification method for this compound?
A1: For a carboxylic acid like this, acid-base extraction is often the most effective and straightforward initial purification step.[7] This technique leverages the acidic nature of the carboxylic acid group. By dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[6][8] Neutral and basic impurities will remain in the organic layer.[7] The aqueous layer can then be separated, re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[4][8]
Q2: What are some good starting solvent systems for the recrystallization of this compound?
A2: The choice of solvent is highly dependent on the specific impurities present. However, for pyrazole derivatives, common and effective solvents include:
-
Single Solvents: Alcohols like ethanol or methanol are often good choices for polar pyrazole derivatives.[1]
-
Mixed-Solvent Systems: A mixture of a "good" solvent and a "poor" solvent can be very effective. Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1] You would dissolve the crude product in a minimal amount of the hot "good" solvent and then add the hot "poor" solvent until turbidity persists.
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative method for determining purity. A pure compound will show a single peak.
-
Mass Spectrometry (MS): Can confirm the molecular weight of your compound and help identify any impurities with different molecular weights.
Q4: What are some common impurities I might encounter in the synthesis of this compound?
A4: The impurities will depend on the synthetic route used. However, common impurities in pyrazole synthesis can include:
-
Unreacted Starting Materials: Such as the corresponding diketone or hydrazine starting materials.
-
Regioisomers: If the synthesis is not completely regioselective, you may have isomeric pyrazole products.[9]
-
Byproducts from Side Reactions: These can vary widely depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in an Erlenmeyer flask.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (from CO₂ evolution).
-
Separation: Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of your carboxylic acid.
-
Isolate Layers: Drain the lower aqueous layer into a clean beaker.
-
Re-extract (Optional but Recommended): To ensure complete extraction, add a fresh portion of 1 M NaHCO₃ to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.
-
Drying: Allow the purified product to air dry on the filter paper or in a desiccator.
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: Determine the best solvent or solvent pair through small-scale trials.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, subsequently cool the flask in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals.[1]
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
overcoming solubility issues with 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid in assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid. This document provides in-depth troubleshooting strategies and foundational knowledge to help you overcome challenges related to the compound's solubility in your experimental assays. We understand that managing poorly soluble compounds is a critical step for generating reliable and reproducible data.
Quick Start & Core Principles
The primary challenge with this compound arises from its molecular structure: a large, hydrophobic naphthalene group fused to a pyrazole carboxylic acid moiety. While the carboxylic acid provides a handle for solubility manipulation, the naphthalene portion dominates, conferring low aqueous solubility.
The single most effective strategy for enhancing the aqueous solubility of this compound is pH modification . The carboxylic acid group is a weak acid, meaning its charge state is dependent on the pH of the solution.[1][2][3]
-
At acidic or neutral pH (below its pKa): The group is protonated (-COOH), electrically neutral, and less soluble in water.
-
At basic pH (above its pKa): The group is deprotonated (-COO⁻), forming a charged carboxylate salt that is significantly more soluble in aqueous media.[1][2][4]
Therefore, maintaining a buffer pH at least 2 units above the compound's pKa is the recommended starting point for all aqueous dilutions. While the exact pKa is not published, most simple carboxylic acids have a pKa in the range of 4-5.[5] Thus, using a buffer at pH 7.4 or higher is crucial.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution when I add it to my aqueous assay buffer?
This is the most common issue. It occurs when a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent can no longer keep the hydrophobic compound dissolved at the lower concentration, causing it to precipitate.[6][7] The primary cause is the low intrinsic aqueous solubility of the neutral form of the molecule at physiological pH.
Q2: What is the best solvent to use for making a concentrated stock solution?
For initial stock preparation, a water-miscible polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and the best first choice due to its high solubilizing power.[8][9] Other options include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9][10]
Q3: I'm performing a cell-based assay. How much DMSO is acceptable in the final well?
The concentration of the organic co-solvent must be kept low to avoid cellular toxicity.[8] For most cell lines, the final concentration of DMSO should be kept below 1%, and ideally ≤0.5% , to minimize artifacts.[10] Always run a vehicle control with the same final concentration of solvent to assess its impact on your specific assay.
Q4: Can I just sonicate or heat the solution to get the compound to dissolve?
Gentle warming to 37°C and brief vortexing can help during the dilution of the stock solution into the aqueous buffer.[10] However, these are temporary physical aids and do not address the underlying chemical insolubility. If the compound is not soluble under the final buffer conditions, it will likely precipitate over time, leading to inconsistent results.[11] Sonication can be useful for dissolving the powder in the initial organic stock but is less effective for preventing precipitation in the final aqueous solution.
In-Depth Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving solubility issues.
Problem 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
This is a classic sign of insufficient aqueous solubility under the current buffer conditions.
Root Cause Analysis:
The large, nonpolar naphthalene ring makes the molecule hydrophobic. When the highly solubilizing environment of the pure organic stock is replaced by a predominantly aqueous environment, the compound crashes out. The carboxylic acid group is likely in its neutral, protonated state (-COOH), which does not sufficiently counteract the hydrophobicity of the naphthalene moiety.
Workflow for Resolution:
Caption: Step-by-step workflow for troubleshooting precipitation.
Detailed Solutions:
-
Primary Solution: pH Adjustment
-
Mechanism: Increasing the pH of the aqueous buffer deprotonates the carboxylic acid to a carboxylate anion (-COO⁻). This charged species has vastly improved water solubility due to favorable ion-dipole interactions with water molecules.[1][2][4] This is the most targeted and effective method for this specific compound.
-
Protocol: Prepare your final assay buffer with a pH of 7.4, 8.0, or even 8.5. Most biological assays are robust within this range, but you must verify that the pH change does not affect your target protein or cells. Add the DMSO stock solution to this basic buffer while vortexing.
Caption: Effect of pH on the ionization and solubility of the carboxylic acid.
-
-
Secondary Solution: Use of Co-solvents
-
Mechanism: If pH adjustment alone is insufficient or not compatible with your assay, maintaining a small percentage of a water-miscible organic solvent (a co-solvent) in the final solution can help.[9][12] The co-solvent helps to reduce the polarity of the bulk solvent, making it more favorable for the hydrophobic naphthalene group.
-
Protocol: Prepare intermediate dilutions of your high-concentration DMSO stock in 100% DMSO. Then, add a small volume of this intermediate stock to your aqueous buffer to ensure the final DMSO concentration is as low as possible but sufficient to maintain solubility (e.g., start with 1% and titrate down).
-
Problem 2: Compound is Insoluble Even in 100% DMSO
While less common, this can occur if the material is old, has degraded, or is of low purity.
Solution Protocol:
-
Gentle Warming: Warm the vial to 37-40°C in a water bath for 5-10 minutes.
-
Vortexing/Sonication: Vortex vigorously for 1-2 minutes. If it remains insoluble, place the vial in a bath sonicator for 5-10 minutes.
-
Test Alternative Solvents: Try dissolving a small amount of fresh powder in DMF or NMP.
-
Purity Check: If solubility remains an issue, consider verifying the compound's purity and identity via LC-MS or NMR.
Data Summary & Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Considerations |
| Primary Stock Solvent | DMSO | High solubilizing power for a wide range of compounds.[8] Ensure it is anhydrous grade. |
| Stock Concentration | 10-20 mM | A practical starting range. Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Aqueous Buffer pH | ≥ 7.4 (8.0 recommended) | Critical for ionizing the carboxylic acid to its soluble salt form.[1][2][4] Must be compatible with the assay. |
| Final Co-solvent % | < 1% (ideally ≤0.5%) | Minimizes solvent-induced artifacts and cytotoxicity in cell-based assays.[8][10] |
| Advanced Solubilizers | β-Cyclodextrins, Surfactants (e.g., Tween-20) | Use only if pH and co-solvents fail. These create inclusion complexes or micelles to carry the compound.[9][13][14] May interfere with some assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate the mass of this compound (MW: 238.25 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.38 mg.
-
Weigh the compound into a sterile glass or polypropylene vial.
-
Add the calculated volume of anhydrous, cell-culture grade DMSO.
-
Vortex vigorously for 2-3 minutes. If necessary, place the vial in a 37°C water bath or a bath sonicator for 10 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into an Aqueous Assay Buffer
-
Prepare your final aqueous buffer (e.g., PBS, TRIS, or cell culture medium) and adjust the pH to the desired value (recommendation: pH 8.0).
-
Warm the buffer to your experimental temperature (e.g., 37°C).
-
While gently vortexing the warm buffer, add the required volume of the DMSO stock solution drop-wise or in a slow stream. This rapid mixing helps avoid localized high concentrations that can cause precipitation.[6]
-
Continue to vortex for another 30 seconds.
-
Visually inspect the final solution for any signs of turbidity or precipitation. If the solution is clear, it is ready for use in your assay.
By systematically applying these principles and protocols, you can successfully manage the solubility of this compound and generate high-quality, reliable data in your research.
References
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yields and purity. The pyrazole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for advancing drug discovery programs.[1][2] This resource combines established chemical principles with practical, field-proven insights to ensure your success.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when undertaking pyrazole synthesis.
Q1: What is the most common method for synthesizing the pyrazole ring?
The most classical and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[2][3][4] This method, known as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of starting materials.[4]
Q2: I'm getting a mixture of regioisomers. How can I improve regioselectivity?
Regioisomer formation is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[2][5] Several strategies can be employed to enhance regioselectivity:
-
Solvent Choice: Switching from traditional protic solvents like ethanol to aprotic dipolar solvents (e.g., DMF, NMP, DMAc) or fluorinated alcohols (TFE, HFIP) can significantly improve regioselectivity.[3][5] For instance, using N,N-dimethylacetamide (DMAc) in an acidic medium can lead to excellent regioselectivity at room temperature.[3]
-
Steric Hindrance: The regioselectivity can often be predicted by considering steric and electronic factors. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the diketone.[5]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. For example, in some multi-component syntheses, the catalyst directs the initial formation of intermediates, thereby controlling the final regiochemical outcome.[6]
Q3: My reaction is slow and the yield is low. What can I do to improve it?
Low yields and slow reaction rates are common issues that can often be resolved by optimizing several parameters:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields compared to conventional heating.[7][8][9][10]
-
Catalysis: Employing a suitable catalyst can significantly accelerate the reaction. A wide range of catalysts have been reported, including acid catalysts (e.g., HCl, TsOH), metal catalysts (e.g., Ni, Ru, Ag, Pd), and even green catalysts like nano-ZnO or biocatalysts.[2][3][11][12]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, sometimes with grinding or using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can lead to higher yields and is environmentally friendly.[13][14]
-
Temperature: Increasing the reaction temperature can improve the rate and yield, although this must be balanced against the potential for side product formation.[2]
Q4: What are the main sources of N-N fragments for pyrazole synthesis?
While hydrazine and its derivatives are the most traditional sources, several other reagents can be used to construct the pyrazole ring[1]:
-
Hydrazones
-
Diazo compounds
-
Nitriles and amines
-
Amidines
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during pyrazole synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Yield | 1. Incomplete hydrazone formation. 2. Inefficient cyclization. 3. Unsuitable solvent. 4. Catalyst inactivity. 5. Decomposition of starting materials or product. | 1. Pre-form the hydrazone intermediate before the cyclization step.[1] 2. Increase temperature, switch to microwave irradiation, or add an acid/base catalyst to promote dehydration/cyclization.[3][7] 3. Screen different solvents (e.g., ethanol, DMF, TFE, or solvent-free).[3][5][13] 4. Use a fresh catalyst or try a different catalytic system (e.g., heterogeneous catalysts for easier separation).[11] 5. Run the reaction at a lower temperature for a longer duration. | 1. The initial condensation to form the hydrazone is a critical step; ensuring its completion drives the reaction forward.[1] 2. The cyclization step often involves a dehydration that can be slow; catalysis and higher energy input accelerate this rate-limiting step.[3] 3. Solvent polarity and hydrogen bonding capacity can stabilize intermediates and transition states differently, affecting reaction rates.[5] 4. Catalysts can deactivate over time or be poisoned by impurities. Heterogeneous catalysts often offer better stability and reusability.[11] 5. Pyrazole rings and their precursors can be sensitive to high temperatures or harsh pH conditions. |
| Mixture of Regioisomers | 1. Use of unsymmetrical 1,3-dicarbonyl and/or substituted hydrazine. 2. Reaction conditions favoring both pathways. | 1. Modify the electronic or steric properties of the substrates to favor one reaction site. 2. Change the solvent to a fluorinated alcohol (TFE, HFIP) or a dipolar aprotic solvent (DMAc, NMP).[3][5] 3. Add a strong acid to the reaction in an amide solvent to accelerate dehydration and improve selectivity.[3] | 1. Enhancing the electrophilicity of one carbonyl or the steric bulk around it can direct the initial nucleophilic attack of the hydrazine. 2. Fluorinated alcohols can stabilize intermediates through hydrogen bonding, altering the energy landscape of the reaction to favor one regioisomeric pathway.[5] 3. Acid catalysis can protonate the carbonyl, making it more electrophilic and potentially enhancing the inherent electronic differences between the two carbonyl groups.[3] |
| Formation of By-products | 1. Incomplete cyclization leading to stable intermediates (e.g., pyrazolines). 2. Side reactions of starting materials (e.g., self-condensation of the dicarbonyl). 3. Ring-opening of the pyrazole product under harsh conditions. | 1. Introduce an in-situ oxidation step (e.g., using bromine, oxygen in DMSO, or an oxidant like Selectfluor) to convert pyrazoline intermediates to the aromatic pyrazole.[3][15] 2. Use a one-pot, multi-component reaction approach to minimize the lifetime of reactive intermediates.[11] 3. Use milder reaction conditions (lower temperature, less harsh acid/base). The pyrazole ring can be susceptible to ring-opening with strong bases.[16] | 1. Pyrazolines are common intermediates in syntheses starting from α,β-unsaturated ketones; aromatization is required to form the final pyrazole product.[2][3] 2. Keeping concentrations of reactive species low by generating them in situ can suppress undesired side reactions. 3. The C3 position of the pyrazole ring can be deprotonated by strong bases, which can lead to ring cleavage.[16] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related by-products or isomers. 3. Product is an oil or difficult to crystallize. | 1. Use a stoichiometric excess of the more volatile or easily removed reactant. 2. Optimize for regioselectivity (see above). Use column chromatography with a carefully selected solvent system. 3. Convert the pyrazole product to its acid addition salt (e.g., with HCl) to induce crystallization, which can then be neutralized to recover the pure pyrazole.[17] | 1. Driving the reaction to completion with respect to one reactant simplifies the final mixture. 2. Isomers often have very similar polarities, requiring careful chromatographic separation. 3. Salt formation dramatically changes the physical properties (e.g., polarity, crystal lattice energy) of the molecule, often making it a crystalline solid that is easier to purify than the free base.[17] |
Optimization of Reaction Parameters: A Comparative Summary
| Parameter | Conventional Method | Optimized/Modern Approach | Key Benefits | Reference |
| Heating | Oil bath, reflux (hours to days) | Microwave irradiation (minutes) | Drastic reduction in reaction time, improved yields, fewer by-products. | [8][9] |
| Solvent | Ethanol, Acetic Acid | Fluorinated alcohols (TFE, HFIP), aprotic polar solvents (DMF, DMAc), water, or solvent-free. | Enhanced regioselectivity, improved yields, greener process. | [3][5][18] |
| Catalyst | Stoichiometric acid/base | Heterogeneous catalysts (e.g., Ni-based), nano-catalysts, photoredox catalysts, biocatalysts. | Catalyst reusability, milder conditions, novel reaction pathways, environmentally friendly. | [11][15][19] |
| Reaction Setup | Batch reaction | Continuous flow chemistry | Improved safety, scalability, and process control; better heat and mass transfer. | [20][21] |
III. Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted Synthesis of Dihydro-Pyrazoles
This protocol is adapted from a method for synthesizing dihydro-pyrazoles from substituted dibenzalacetones.[7]
Step-by-Step Methodology:
-
To a microwave vial, add the appropriate substituted dibenzalacetone (1 mmol) and 4-substituted phenylhydrazine hydrochloride (1 mmol).
-
Add absolute ethanol (3 mL) to the vial.
-
Add sodium hydroxide (2.5 mmol, 0.10 g) to make the solution alkaline.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 W, maintaining a temperature of 75 °C, for 15-70 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Pour the reaction mixture into cold water and collect the precipitated product by filtration.
-
Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol).
Workflow: Troubleshooting Poor Regioselectivity
This workflow provides a logical sequence for addressing issues with regioisomeric mixtures in the classic Knorr synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Reaction Mechanism: Knorr Pyrazole Synthesis
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Knorr pyrazole synthesis.[4]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
IV. References
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. 1
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. 5
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. 7
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. 11
-
Pyrazole synthesis. Organic Chemistry Portal. 15
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. 3
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. 12
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. 8
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. 22
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. 9
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. 23
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. 6
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. 24
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. 25
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. 26
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. 10
-
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. 27
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. 16
-
Optimization of reaction conditions. ResearchGate. 28
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. 29
-
Knorr pyrazole synthesis. Name-Reaction.com. 4
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. 13
-
Method for purifying pyrazoles. Google Patents. 17
-
Synthesis of pyrazole under solvent free condition. ResearchGate. 30
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. 14
-
Various methods for the synthesis of pyrazole. ResearchGate. 19
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. 18
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. 20
-
Representative examples of pyrazoles-containing commercial products. ResearchGate. 31
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. 21
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. galchimia.com [galchimia.com]
- 21. mdpi.com [mdpi.com]
- 22. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Introduction
Welcome to the technical support guide for 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. Unexpected peaks in an NMR spectrum can be a significant source of confusion, potentially leading to incorrect structural assignments and delays in research. This guide provides a structured, question-and-answer approach to troubleshoot and interpret these anomalous signals, grounded in established spectroscopic principles and practical laboratory experience.
Understanding the Analyte: this compound
Before delving into troubleshooting, it is crucial to have a baseline understanding of the target molecule's structure.
Molecular Structure:
-
Systematic Name: 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
-
Molecular Formula: C₁₄H₁₀N₂O₂
-
Key Features: A pyrazole ring substituted with a naphthalen-2-yl group at the 5-position and a carboxylic acid at the 3-position. The pyrazole ring contains two adjacent nitrogen atoms, one of which is protonated (N-H).
The presence of aromatic protons from the naphthalene ring, a pyrazole ring proton, an acidic carboxylic acid proton, and a labile N-H proton gives this molecule a distinct NMR signature. However, this complexity also opens the door to various spectral artifacts and impurity signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows more peaks than I expect for the pure compound. What are the most common sources of these extra signals?
A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. A systematic approach is key to identifying the culprit.
The most common sources of extraneous peaks are residual solvents, unreacted starting materials or reagents, reaction byproducts, or degradation of the compound. The first step is to consult a reliable reference for the chemical shifts of common laboratory solvents and impurities.[1][2][3][4]
Troubleshooting Workflow: Identifying Unknown Peaks
dot graph TD { A[Start: Unexpected Peaks Observed] --> B{Is the peak a sharp singlet or a recognized multiplet?}; B --> C[Yes: Compare chemical shift to common solvent/reagent tables]; C --> D{Match Found?}; D --> E[Yes: Identify impurity (e.g., Acetone, Ethyl Acetate, Hexane)]; D --> F[No: Proceed to advanced checks]; B --> G[No: Consider byproducts, isomers, or degradation]; F --> H[Check for residual starting materials or reagents]; G --> H; H --> I{Are starting material peaks visible?}; I --> J[Yes: Optimize purification (e.g., recrystallization, chromatography)]; I --> K[No: Investigate potential side reactions or degradation]; K --> L[Consider pyrazole tautomerism]; L --> M[Perform variable temperature NMR or use a different solvent]; } caption="Workflow for identifying unknown NMR peaks."
Common Solvent and Reagent Impurities
Residual solvents from purification are the most frequent cause of unexpected peaks. Even after extensive drying, solvents can be retained.
| Impurity | ¹H Chemical Shift (δ ppm) in DMSO-d₆ | ¹H Chemical Shift (δ ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.09 | 2.17 | Singlet |
| Ethyl Acetate | 1.99 (CH₃), 4.03 (CH₂) | 2.05 (CH₃), 4.12 (CH₂) | Singlet, Quartet |
| Dichloromethane | 5.76 | 5.30 | Singlet |
| Hexane | ~0.86, ~1.25 | ~0.88, ~1.26 | Multiplets |
| Water | ~3.33 (variable) | ~1.56 (variable) | Broad Singlet |
Note: Chemical shifts can vary slightly with concentration and temperature.
Actionable Advice:
-
Cross-reference: Always compare your unknown peaks against published tables of NMR impurities.[1][2]
-
D₂O Exchange: To confirm if a broad peak is from water or an exchangeable proton (like -OH or -NH), add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. Exchangeable protons will disappear or significantly diminish.[5]
Q2: I observe a set of aromatic signals that are similar to, but distinct from, the expected naphthalene and pyrazole peaks. Could this be an isomer?
A2: Yes, the presence of a regioisomer is a strong possibility, especially depending on the synthetic route.
The synthesis of substituted pyrazoles can sometimes yield a mixture of regioisomers. For this compound, a common isomeric impurity would be 3-Naphthalen-2-yl-1H-pyrazole-5-carboxylic acid .[6] The electronic environment of the pyrazole and naphthalene protons would be slightly different in the isomer, leading to a separate set of signals in the NMR spectrum.
Another possibility is the presence of an isomer of the naphthalene substituent itself, such as 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylic acid , which would present a more significantly different aromatic splitting pattern.[7]
Diagnostic Steps:
-
Re-examine Synthesis: Review the synthetic method. Reactions involving the cyclization of dicarbonyl compounds with hydrazine can lack regioselectivity, leading to isomeric products.[8][9]
-
2D NMR: Acquire a 2D NMR spectrum, such as an HMBC (Heteronuclear Multiple Bond Correlation). The long-range couplings between the pyrazole protons/carbons and the naphthalene ring will definitively establish the connectivity and differentiate between the 5-naphthalen-2-yl and 3-naphthalen-2-yl isomers. For example, the pyrazole C4-H should show a correlation to both C3 and C5 of the pyrazole ring. The position of the naphthalene substituent will influence which of these carbons also correlates to the naphthalene protons.
Q3: My baseline is noisy and the peaks are broad. What could be causing this?
A3: Poor spectral quality, characterized by broad peaks and a noisy baseline, can stem from several issues ranging from sample preparation to the presence of paramagnetic species.
Potential Causes and Solutions:
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimized. This is one of the most common causes of distorted peaks.[10]
-
Solution: Re-shim the instrument, or if using an automated system, ensure the lock signal is stable before acquisition.
-
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Conversely, a very dilute sample will result in a low signal-to-noise ratio.
-
Solution: Prepare a sample of optimal concentration (typically 5-10 mg in 0.6-0.7 mL of solvent).
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. A common source is residual palladium catalyst from cross-coupling reactions used in the synthesis.[11]
-
Solution: Purify the sample meticulously to remove metal contaminants. Techniques like silica gel chromatography with a chelating agent in the mobile phase or treatment with activated carbon can be effective. Solid-state NMR can sometimes be used to directly observe palladium, but this is a specialized technique.[12][13]
-
Q4: I see a doubling of some or all of the peaks in my spectrum. What does this indicate?
A4: Peak doubling can be indicative of several phenomena, including the presence of rotamers, tautomers, or simply a mixture of compounds.
Pyrazole Tautomerism
Pyrazoles unsubstituted on the nitrogen can exist as a mixture of tautomers in solution.[14][15][16][17] The proton on the nitrogen can reside on either N1 or N2, and if the exchange between these two forms is slow on the NMR timescale, you may observe separate signals for each tautomer.
dot graph Tautomers { rankdir=LR; node [shape=none]; A [label="this compound"]; B [label="3-Naphthalen-2-yl-1H-pyrazole-5-carboxylic acid"]; A -- B [label="Proton Exchange"]; } caption="Tautomeric equilibrium in pyrazoles."
Investigative Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the doubled peaks are due to tautomerism or rotamers, increasing the temperature will cause the rate of exchange to increase, leading to the coalescence of the doubled peaks into a single, averaged signal.[5]
-
Solvent Effects: The position of the tautomeric equilibrium can be highly dependent on the solvent.[15][16] Acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) may shift the equilibrium to favor one tautomer, simplifying the spectrum.
Q5: The integration of the carboxylic acid proton is much lower than expected. Is the compound degrading?
A5: A lower-than-expected integration for the carboxylic acid proton is common and not necessarily a sign of degradation.
The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the deuterated solvent. This exchange process can lead to peak broadening and a reduction in the integrated area.
Confirmation and Troubleshooting:
-
Check for Water Peak: Look for a broad water peak in your spectrum. The integration of your carboxylic acid proton may be artificially low if it is exchanging with this water.
-
Use a Dry Solvent: Ensure you are using a fresh, high-quality deuterated solvent from a sealed ampule to minimize water content.
-
Low Temperature NMR: Cooling the sample can slow down the exchange rate, resulting in a sharper peak with a more accurate integration.
-
Chemical Derivatization: For unambiguous quantification, you can convert the carboxylic acid to an ester (e.g., a methyl ester). The methyl group will give a sharp singlet with a stable integration of 3H, which can be used as an internal reference point for the relative integration of other protons.
Experimental Protocols
Protocol 1: Sample Preparation for Routine ¹H NMR
-
Weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and shift the acidic proton downfield, away from other signals.[18]
-
Vortex or sonicate the sample until the solid is completely dissolved. If the sample is not fully soluble, this can lead to broad peaks.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing.
-
Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Compare the two spectra. Peaks corresponding to exchangeable protons (-OH, -NH) will have disappeared or significantly decreased in intensity in the second spectrum.[5]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]
- 7. 5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-(2-HO-PH)ETHYLIDENE)HYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buy 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [smolecule.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct solid state NMR observation of the 105Pd nucleus in inorganic compounds and palladium metal systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Characterization of supported-palladium catalysts by deuterium NMR spectroscopy - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. myneni.princeton.edu [myneni.princeton.edu]
stability issues of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid in solution
Welcome to the technical support center for 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid (CAS 164295-94-7). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered in solution. We provide troubleshooting advice, answers to frequently asked questions, and protocols grounded in established scientific principles to ensure the integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and use of this compound in solution.
Issue 1: Compound Precipitation or "Crashing Out" of Solution
Symptoms: You observe turbidity, crystal formation, or a visible pellet after preparing a stock solution or during an experiment, especially after refrigeration or pH adjustment.
Root Cause Analysis: This compound's structure, featuring a large, hydrophobic naphthalene group and polar pyrazole-carboxylic acid moieties, leads to limited aqueous solubility.[1] Precipitation is primarily driven by factors that decrease its solubility, such as solvent choice, concentration, temperature, and pH.
Immediate Actions & Solutions:
-
Verify Solvent Choice: For a compound with this structure, polar aprotic solvents are generally the best starting point for high-concentration stock solutions.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Actionable Advice: If you are using aqueous buffers for your final dilution, ensure the final concentration of the organic co-solvent (like DMSO) is kept to a minimum (typically <1%, but verify compatibility with your specific assay).
-
-
Adjust the pH: The carboxylic acid group is ionizable. Modifying the pH of aqueous solutions can dramatically impact solubility.
-
Mechanism: At a pH above the compound's acid dissociation constant (pKa), the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more soluble in aqueous media than the neutral form (-COOH).[2][3] While the exact pKa is not published, most carboxylic acids have a pKa in the range of 4-5.[4]
-
Protocol: Prepare your aqueous buffer at a pH of 7.0 or higher. Add your DMSO stock solution dropwise while vortexing to avoid localized concentration spikes that can cause precipitation.
-
-
Consider Temperature: Solubility often decreases at lower temperatures. If you are storing stock solutions at 4°C or -20°C, you may see precipitation upon thawing.
-
Actionable Advice: Before use, gently warm the solution to room temperature (or 37°C if appropriate for your experiment) and vortex thoroughly to ensure complete re-dissolution. Always visually inspect for particulates before use.
-
Caption: Decision tree for troubleshooting compound precipitation.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
Symptoms: When analyzing your compound, you observe new, unexpected peaks in the chromatogram that were not present in the initial analysis of the solid material. The area of the main peak may decrease concurrently.
Root Cause Analysis: This indicates chemical degradation. The primary sites of instability on this molecule are the pyrazole ring and the carboxylic acid group. Potential degradation pathways include oxidation, photodecomposition, and hydrolysis, particularly under harsh pH or temperature conditions.[5][6] Such studies, often called "forced degradation" studies, are essential for understanding a molecule's intrinsic stability.[5][6]
Immediate Actions & Solutions:
-
Assess Oxidative Stability: The electron-rich pyrazole ring can be susceptible to oxidation.
-
Mechanism: Exposure to atmospheric oxygen, peroxides in solvents (e.g., older ethers or THF), or certain buffer components can lead to oxidative degradation products.
-
Protocol:
-
Use high-purity, recently opened solvents.
-
Consider de-gassing aqueous buffers by sparging with nitrogen or argon before adding the compound.
-
For long-term storage, consider blanketing the stock solution vial with an inert gas like argon before sealing.
-
-
-
Evaluate Photostability: The naphthalene moiety is a chromophore that absorbs UV light. This absorbed energy can lead to photochemical degradation.[7] While naphthalene itself is relatively photostable, the overall molecule's stability to light should be verified.[7]
-
Mechanism: UV or even ambient lab light can provide the energy to initiate degradation reactions.
-
Actionable Advice:
-
Store stock solutions and experimental samples in amber vials or wrap clear vials in aluminum foil.
-
Minimize exposure to direct light during experimental procedures.
-
-
-
Check for pH-Mediated Degradation: Extreme pH (highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions.
-
Mechanism: While basic pH aids solubility, very high pH (e.g., >10) combined with elevated temperatures can promote degradation of the pyrazole or other sensitive functional groups. Strongly acidic conditions (e.g., pH < 2) could potentially lead to decarboxylation at high temperatures, although this is less common.
-
Actionable Advice: Maintain solution pH within a reasonable range (e.g., 6-9) unless your experiment explicitly requires otherwise.
-
To identify potential degradants and validate your analytical method, a simple stress testing study is invaluable.[5]
-
Preparation: Prepare several identical solutions of your compound (e.g., 100 µM in a 50:50 acetonitrile:water mixture).
-
Stress Conditions: Expose each solution to one of the following conditions for a defined period (e.g., 24 hours):
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[8]
-
Thermal: Heat the solution at 60°C.
-
Photolytic: Expose the solution to a UV lamp or strong, direct sunlight.
-
Control: Keep one solution at room temperature, protected from light.
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).[9]
-
Interpretation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks will indicate the degradation products formed under each condition, helping you diagnose the source of instability in your experiments.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid and solution forms of this compound?
A1: Proper storage is critical to maintaining the compound's integrity.
| Form | Condition | Temperature | Atmosphere | Light Condition |
|---|---|---|---|---|
| Solid | Tightly sealed vial | -20°C | Desiccated | Protected from light |
| Stock Solution | Tightly sealed vial | -20°C or -80°C | Inert gas (Argon) | Amber vial/dark |
Rationale: Lower temperatures slow the rate of chemical reactions. A desiccated and inert atmosphere prevents degradation from moisture and oxygen. Protecting from light prevents photodecomposition.[7]
Q2: How does the pH of my buffer affect the compound's behavior?
A2: The pH has a dual effect on both solubility and stability.
-
Solubility: As a carboxylic acid, the compound is significantly more soluble in aqueous solutions at neutral to basic pH (pH > 6) due to the deprotonation of the carboxyl group to the more polar carboxylate ion.[2][10] In acidic conditions (pH < 4), it will be in its less soluble, protonated form.
-
Stability: While moderately basic conditions improve solubility, extreme pH levels (e.g., pH < 2 or pH > 11) should be avoided, especially in combination with heat, as they can accelerate chemical degradation.
Q3: What analytical method is best for assessing the purity and stability of this compound?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is typical. Adding a small amount of acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase will ensure the carboxylic acid is protonated, leading to sharper peaks and more reproducible retention times.[9][11]
-
Detection: UV detection is suitable due to the naphthalene chromophore. Select a wavelength of maximum absorbance (likely in the 254-280 nm range) for optimal sensitivity. Coupling this with Mass Spectrometry (LC-MS) is highly recommended to identify the mass of the parent compound and any potential degradants.[12]
Caption: Simplified diagram of potential oxidative degradation of the pyrazole ring.
References
- 1. PubChemLite - 5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid (C14H10N2O2) [pubchemlite.lcsb.uni.lu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Scalable Production of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on delivering practical, field-proven insights to ensure the successful and efficient production of this valuable compound.
I. Synthesis Overview and Strategic Considerations
The synthesis of this compound is a two-step process, beginning with a Claisen condensation to form a key β-diketone intermediate, followed by a Knorr pyrazole synthesis. Each stage presents unique challenges, particularly when transitioning from bench-scale to larger-scale production.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My Claisen condensation is giving a low yield of the diketone intermediate. What are the likely causes?
A1: Low yields in Claisen condensations are often due to a few key factors:
-
Base Selection and Quality: The choice of base is critical. Sodium ethoxide is commonly used, and it's essential that it is anhydrous. Moisture will consume the base and hinder the reaction.
-
Reaction Conditions: This reaction requires anhydrous conditions. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Deprotonation Equilibrium: The final deprotonation of the β-diketone product drives the reaction to completion. If a base that is not strong enough is used, the equilibrium may not favor the product.[1]
-
Side Reactions: Self-condensation of the starting ketone can be a competing reaction, although using diethyl oxalate, which cannot self-condense, minimizes this.[2]
Q2: I'm observing the formation of two different pyrazole isomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge in the Knorr synthesis when using an unsymmetrical diketone.[3][4] The initial attack of hydrazine can occur at either of the two carbonyl groups. To control this:
-
Electronic Effects: The carbonyl group adjacent to the naphthalene ring is generally more sterically hindered but may have different electronic properties. The more electrophilic carbonyl carbon is typically attacked first.[4]
-
pH Control: The pH of the reaction medium is crucial. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in hydrazine can be altered, influencing the initial site of attack.[3]
-
Solvent Choice: The solvent can significantly influence the ratio of regioisomers formed.[3] Screening different solvents is a practical approach to optimize for the desired isomer.
Q3: The Knorr pyrazole synthesis is highly exothermic. How can I manage this on a larger scale?
A3: The reaction of hydrazine with dicarbonyl compounds is often exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. To manage this:
-
Slow Addition: Add the hydrazine hydrate solution slowly and in a controlled manner to the reaction mixture.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to maintain the desired reaction temperature.
-
Dilution: Using an appropriate solvent in sufficient quantity can help to absorb the heat of reaction.
Q4: What are the primary safety concerns when working with hydrazine hydrate, especially at scale?
A4: Hydrazine hydrate is a hazardous substance that requires careful handling.[6][7][8] Key safety considerations include:
-
Toxicity: It is acutely toxic via ingestion, inhalation, and skin contact. It is also a suspected carcinogen.[6]
-
Corrosivity: It is corrosive and can cause severe skin and eye damage.
-
Flammability: It is a combustible material.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (such as chloroprene for splash hazards), and safety goggles. A face shield is recommended when there is a significant splash hazard.[6]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood.[6]
III. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (β-Diketone Intermediate)
This procedure is based on the principles of the Claisen condensation reaction.[2]
Materials:
-
2-Acetylnaphthalene
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 2-acetylnaphthalene and diethyl oxalate in anhydrous ethanol dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to neutralize the excess base and precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Step 2: Synthesis of this compound
This procedure follows the Knorr pyrazole synthesis pathway.[9][10]
Materials:
-
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (from Step 1)
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Cyclocondensation: In a round-bottom flask, dissolve the diketone intermediate in ethanol. Add hydrazine hydrate to the solution and heat the mixture to reflux. A catalytic amount of acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.[9]
-
Saponification: After the cyclization is complete (monitored by TLC), add an aqueous solution of sodium hydroxide to the reaction mixture and continue to reflux to hydrolyze the ethyl ester.
-
Acidification and Precipitation: Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid until the pH is acidic. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry. The product can be further purified by recrystallization.
IV. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low Yield of Diketone | Incomplete reaction | Ensure anhydrous conditions. Check the quality and stoichiometry of the base. Increase reaction time or temperature. |
| Side reactions | Use diethyl oxalate as the electrophile to prevent self-condensation of the ketone.[2] | |
| Step 2: Formation of Regioisomers | Non-selective attack of hydrazine | Adjust the reaction pH.[3] Screen different solvents to favor the formation of the desired isomer.[3] |
| Step 2: Exothermic Reaction | Poor heat dissipation | Use controlled, slow addition of hydrazine. Ensure adequate cooling of the reactor.[5] |
| Purification: Oily Product | Impurities present | Purify the crude product by column chromatography before recrystallization. |
| Purification: Poor Crystallization | Incorrect solvent system | Screen various solvent systems for recrystallization. Consider using a co-solvent system. |
V. Scale-Up Considerations
Transitioning from laboratory-scale to pilot-plant or industrial production requires careful consideration of several factors.
Process Safety in Scale-Up
Caption: Critical safety parameters for scaling up the synthesis.
-
Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.
-
Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.
-
Reagent Addition: The rate of addition of reagents, particularly hydrazine hydrate, must be carefully controlled to manage the exotherm.
-
Material Handling: Safe handling procedures for large quantities of hazardous materials like sodium ethoxide and hydrazine hydrate must be in place.
VI. References
-
Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem. Available at: --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: --INVALID-LINK--
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. MDPI. Available at: --INVALID-LINK--
-
"detailed experimental protocol for Knorr pyrazole synthesis". Benchchem. Available at: --INVALID-LINK--
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. Available at: --INVALID-LINK--
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: --INVALID-LINK--
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. Available at: --INVALID-LINK--
-
Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH. Available at: --INVALID-LINK--
-
The Claisen Condensation. Oregon State University. Available at: --INVALID-LINK--
-
LESSON LEARNED. UF | EHS. Available at: --INVALID-LINK--
-
Synthesis Problems with Claisen & Diekmann Condensations. YouTube. Available at: --INVALID-LINK--
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: --INVALID-LINK--
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Hydrazine. Standard Operating Procedure. Available at: --INVALID-LINK--
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: --INVALID-LINK--
-
Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate: Application Notes and Protocols. Benchchem. Available at: --INVALID-LINK--
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate. Benchchem. Available at: --INVALID-LINK--
-
Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
5-(naphthalen-2-yl)-1h-pyrazole-3-carboxylic acid. PubChemLite. Available at: --INVALID-LINK--
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N- Carbonylvinylated Pyrazoles. MDPI. Available at: --INVALID-LINK--
-
Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate. PubChemLite. Available at: --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. Available at: --INVALID-LINK--
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: --INVALID-LINK--
-
5-naphthalen-1-yl-2h-pyrazole-3-carboxylic acid (2-me-3-ph-allylidene)-hydrazide. Available at: --INVALID-LINK--
-
hydrazine hydrate 55% - SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
Hydrazine hydrate - SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
Hydrazine Hydrate. Lanxess. Available at: --INVALID-LINK--
-
Ethyl 4-oxobutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem. Available at: --INVALID-LINK--
-
WO2011076194A1 - Method for purifying pyrazoles. Google Patents. Available at: --INVALID-LINK--
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. Request PDF. Available at: --INVALID-LINK--
-
Crossed Claisen Condensations. Available at: --INVALID-LINK--
-
CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. Available at: --INVALID-LINK--
-
Process for the preparation of naphthalen-2-yl-pyrazol-3-one intermediates useful in the synthesis of sigma receptor inhibitors. Googleapis.com. Available at: --INVALID-LINK--
-
Scale-up of a high temperature Claisen synthesis. carbogen amcis. Available at: --INVALID-LINK--
-
5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid. Parchem. Available at: --INVALID-LINK--
-
5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR. ChemicalBook. Available at: --INVALID-LINK--
-
9.8: Mixed Claisen Condensations. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. Available at: --INVALID-LINK--
-
Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Request PDF. Available at: --INVALID-LINK--
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available at: --INVALID-LINK--
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: --INVALID-LINK--
-
23.8 Mixed Claisen Condensations. Organic Chemistry | OpenStax. Available at: --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Available at: --INVALID-LINK--
-
Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.ufl.edu [ehs.ufl.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. lanxess.com [lanxess.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Naphthalene-Pyrazoles - Troubleshooting and Optimization
Welcome to the technical support center for the synthesis of naphthalene-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of their synthesis and avoid unwanted side reactions.
Introduction to Naphthalene-Pyrazole Synthesis
Naphthalene-pyrazoles are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The most common synthetic route to these molecules involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctionalized naphthalene precursor, such as a β-diketone or an α,β-unsaturated ketone.[4][5] While seemingly straightforward, this reaction can be prone to several side reactions, leading to mixtures of products, low yields, and purification challenges.
This guide provides a structured approach to troubleshooting these issues, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of naphthalene-pyrazoles.
Q1: I'm observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?
A1: The formation of regioisomers is a frequent challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. [5][6] The hydrazine can attack either of the two carbonyl groups, leading to a mixture of products.
Underlying Cause: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Steric hindrance around the carbonyl groups can also play a significant role.
Strategies for Enhancing Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence the reaction's regioselectivity.[7]
-
Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[6][7] These solvents can stabilize one of the transition states preferentially through hydrogen bonding.
-
Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents such as DMF or NMP can provide better results than traditional protic solvents like ethanol, especially when using arylhydrazine hydrochlorides.[4]
-
-
pH Control: Adjusting the pH of the reaction medium can be a powerful tool. Acidic conditions can protonate one of the carbonyls, making it more electrophilic and directing the initial attack of the hydrazine. The optimal pH will be substrate-dependent and requires empirical optimization.
-
Modification of Starting Materials:
-
Steric Hindrance: Introducing a bulky substituent on one of the naphthalene rings adjacent to a carbonyl group can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
-
Electronic Effects: Incorporating strong electron-withdrawing groups on the naphthalene ring can increase the electrophilicity of the adjacent carbonyl group, making it the preferred site of attack.
-
-
Use of Pre-activated Substrates: Employing β-enaminones, which are prepared from the 1,3-dicarbonyl compound, can offer a more controlled reaction pathway, thereby improving regioselectivity.[7]
Experimental Protocol: Improving Regioselectivity with Solvent Choice
-
Standard Reaction: Dissolve your naphthalene-1,3-dicarbonyl compound (1 equivalent) and the substituted hydrazine (1.1 equivalents) in ethanol.
-
Fluorinated Alcohol Reaction: In a separate flask, dissolve the same starting materials in 2,2,2-trifluoroethanol (TFE).
-
Monitoring: Monitor both reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Compare the ratio of the two regioisomers in both solvent systems to determine the effect on regioselectivity.
Q2: My reaction is producing a significant amount of pyrazoline as a side product. How can I favor the formation of the aromatic pyrazole?
A2: The formation of pyrazoline is common when using α,β-unsaturated carbonyl compounds as precursors. The reaction proceeds through a pyrazoline intermediate, which must be oxidized to the final pyrazole.[4] If this oxidation step is inefficient, the pyrazoline will be a major byproduct.
Underlying Cause: The stability of the pyrazoline intermediate and the lack of a suitable oxidizing agent in the reaction mixture are the primary reasons for its accumulation.
Strategies to Promote Aromatization:
-
In-situ Oxidation:
-
Air Oxidation: In many cases, simply exposing the reaction mixture to air (oxygen) by refluxing in an open flask or bubbling air through the solution can be sufficient to promote oxidation.
-
Chemical Oxidants: If air oxidation is too slow, a mild chemical oxidant can be added. Common choices include:
-
Copper(II) salts (e.g., Cu(OTf)₂)[4]
-
Iodine (I₂)
-
Manganese dioxide (MnO₂)
-
-
-
Choice of Starting Material:
-
Using an α,β-unsaturated ketone with a good leaving group at the β-position can facilitate the elimination step to form the pyrazole directly, avoiding the stable pyrazoline intermediate.[5]
-
Experimental Protocol: In-situ Oxidation of Pyrazoline
-
Reaction Setup: Perform the condensation of the α,β-unsaturated naphthalene ketone and hydrazine in a solvent like ethanol or acetic acid.
-
Addition of Oxidant: Once the initial condensation is complete (as monitored by TLC), add a stoichiometric amount of a mild oxidant like copper(II) triflate.
-
Heating: Reflux the reaction mixture and monitor the disappearance of the pyrazoline intermediate and the appearance of the pyrazole product by TLC or LC-MS.
Q3: I'm struggling with the purification of my naphthalene-pyrazole product from unreacted starting materials and side products. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the desired product and various side products. A multi-step purification strategy is often necessary.
Recommended Purification Techniques:
-
Crystallization: This is the most effective method for obtaining highly pure material.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[8]
-
Acid-Base Extraction: If your naphthalene-pyrazole has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is basified to precipitate the pure pyrazole, which can then be extracted back into an organic solvent.
-
-
Column Chromatography:
-
Silica Gel: Standard silica gel chromatography is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can separate compounds with different polarities.
-
Deactivated Silica: For basic pyrazole compounds that may stick to acidic silica gel, you can deactivate the silica by pre-treating it with a small amount of triethylamine.[8]
-
Reversed-Phase Chromatography: If the compound is stable on C18 silica, reversed-phase HPLC can be a powerful purification tool.[8]
-
-
Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which are often crystalline and can be easily purified by recrystallization.[9][10][11] The pure salt can then be neutralized to regenerate the free pyrazole.
Flowchart for Purification Strategy
Caption: A general workflow for the purification of naphthalene-pyrazoles.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to confirm the structure of my naphthalene-pyrazole and identify impurities?
A: A combination of spectroscopic and chromatographic methods is essential.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.[13][14]
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress, assess purity, and identify the number of components in a mixture.[14][15]
Q: Can I use microwave irradiation to accelerate my naphthalene-pyrazole synthesis?
A: Yes, microwave-assisted synthesis can often significantly reduce reaction times and, in some cases, improve yields and selectivity.[5] It is a valuable technique to explore, especially for high-throughput synthesis.
Q: Are there any "green" or more environmentally friendly methods for synthesizing naphthalene-pyrazoles?
A: Yes, green chemistry approaches are being increasingly applied.
-
Solvent-free reactions: Some reactions can be performed neat, reducing solvent waste.[5][16]
-
Use of biocatalysts: Enzymes or whole-cell systems can be used to catalyze the reaction under mild and environmentally benign conditions.[16]
-
Green catalysts: Using recyclable or non-toxic catalysts, such as nano-ZnO or lithium perchlorate, can be a more sustainable option.[5]
Q: My reaction is not proceeding to completion. What can I do?
A:
-
Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate.
-
Catalyst: Ensure you are using an appropriate catalyst. For many pyrazole syntheses, a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid) is beneficial.
-
Check Reagent Purity: Impurities in your starting materials can inhibit the reaction.
-
Extend Reaction Time: Some reactions are simply slow and require longer reaction times. Monitor the reaction over an extended period to confirm it has stalled.
Summary of Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Solvent | Screen polar protic (e.g., ethanol), polar aprotic (e.g., DMF), and fluorinated alcohols (e.g., TFE). | Solvent polarity and hydrogen bonding capacity can significantly influence reaction rates and regioselectivity.[4][6][7] |
| Catalyst | Use a catalytic amount of a mild acid (e.g., acetic acid) for condensations. Consider metal triflates for in-situ oxidation. | Acid catalysis activates carbonyl groups. Metal triflates can facilitate the oxidation of pyrazoline intermediates.[4][5] |
| Temperature | Optimize between room temperature and reflux. Consider microwave irradiation for rate enhancement. | Higher temperatures increase reaction rates but can also lead to more side products. Microwave heating can provide rapid and uniform heating.[5][17] |
| pH | Empirically optimize for regioselectivity. | The pH can influence the protonation state of both the dicarbonyl compound and the hydrazine, affecting their reactivity. |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) if starting materials are sensitive to oxidation. Use air or an oxidant for pyrazoline to pyrazole conversion. | Protects sensitive reagents. Promotes the final aromatization step when needed.[4] |
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the formation of a naphthalene-pyrazole from a naphthalene-1,3-dione and a substituted hydrazine, highlighting the potential for regioisomer formation.
Caption: Formation of regioisomers in naphthalene-pyrazole synthesis.
References
- 1. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 2. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. EP2748148A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. EP2748148B1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid Against Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrases IX and XII
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitously expressed, certain isoforms have emerged as critical targets in drug discovery, particularly in oncology. The transmembrane isoforms, carbonic anhydrase IX (CA IX) and XII (CA XII), are significantly overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[1][2] Their expression is often induced by hypoxia, a hallmark of the tumor microenvironment, where they play a crucial role in regulating intra- and extracellular pH, facilitating cancer cell survival and proliferation in acidic conditions.[3] The selective inhibition of these tumor-associated CAs, while sparing the ubiquitously expressed cytosolic isoforms (like CA I and II), represents a promising strategy for the development of targeted cancer therapies.[4]
This guide provides a comparative analysis of the inhibitory efficacy of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid , a member of the 5-Aryl-1H-pyrazole-3-carboxylic acid series, against well-established carbonic anhydrase inhibitors. We will delve into its inhibitory profile and compare it with both a non-selective clinical drug and a selective inhibitor that has progressed to clinical trials.
Compounds Under Comparison
This guide focuses on the following compounds:
-
This compound: A specific pyrazole derivative with a naphthalen-2-yl substitution.
-
Acetazolamide (AAZ): A clinically used, non-selective sulfonamide inhibitor of multiple carbonic anhydrase isoforms.
-
SLC-0111: A selective inhibitor of CA IX and XII that has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.[5][6]
Comparative Efficacy: A Quantitative Analysis
The inhibitory potency of these compounds against four key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is summarized in the table below. The data is presented as inhibition constants (Ki), where a lower value indicates higher potency.
| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Selectivity for CA IX/XII |
| This compound | >50[4][7] | >50[4][7] | 4-50 (range for series)[4] | 4-50 (range for series)[4] | Selective |
| Acetazolamide (AAZ) | 0.25 | 0.012 | 0.025 | 0.0057 | Non-selective |
| SLC-0111 | Not specified | Not specified | ~0.05[8] | ~0.57[8] | Selective |
Note: The exact Ki of this compound for hCA IX and XII is within the 4-50 µM range reported for the 5-Aryl-1H-pyrazole-3-carboxylic acid series.
From the data, it is evident that this compound demonstrates a clear selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II, against which it is largely inactive.[4][7] This selectivity is a critical attribute for a targeted anticancer agent, as it minimizes off-target effects that can arise from inhibiting ubiquitously expressed enzymes. In contrast, Acetazolamide, a widely used CA inhibitor, shows potent inhibition across all four isoforms, highlighting its non-selective nature. SLC-0111, a compound specifically designed for targeting tumor-associated CAs, exhibits high potency and selectivity for CA IX and XII.[8]
Mechanism of Action and Signaling Pathway
The inhibition of CA IX and XII by compounds like this compound disrupts the pH regulation in the tumor microenvironment. By blocking the catalytic activity of these enzymes, the conversion of CO2 to bicarbonate and protons is hindered. This leads to an increase in extracellular acidity and a decrease in intracellular pH, which can trigger apoptosis and inhibit tumor cell proliferation and invasion.
Experimental Methodology: The Stopped-Flow CO₂ Hydrase Assay
The determination of carbonic anhydrase inhibitory activity is classically performed using a stopped-flow CO₂ hydrase assay.[4] This technique measures the initial rates of CO₂ hydration catalyzed by the enzyme.
Principle: The assay monitors the change in pH that occurs as CO₂ is hydrated to bicarbonate and a proton. This pH change is detected by a pH indicator dye, and the rate of color change is measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at the desired pH.
-
Prepare a stock solution of the carbonic anhydrase enzyme.
-
Prepare stock solutions of the test inhibitors (e.g., this compound, Acetazolamide, SLC-0111) in a suitable solvent (e.g., DMSO).
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through water.
-
Prepare a solution of a pH indicator (e.g., phenol red).
-
-
Assay Procedure:
-
In the stopped-flow instrument, one syringe is loaded with the enzyme, inhibitor, buffer, and pH indicator.
-
The second syringe is loaded with the CO₂-saturated solution.
-
The instrument rapidly mixes the contents of the two syringes, initiating the enzymatic reaction.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) in the observation cell.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
The inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Discussion and Future Perspectives
The available data indicates that this compound is a selective inhibitor of the tumor-associated carbonic anhydrases IX and XII.[4] Its micromolar potency, coupled with its selectivity over cytosolic isoforms, makes it an interesting candidate for further preclinical investigation.
Compared to the non-selective inhibitor Acetazolamide, this compound offers the significant advantage of targeted action, which is a key principle in modern cancer drug development. While its potency may not match that of the highly optimized clinical candidate SLC-0111, the 5-Aryl-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel, potent, and selective CA IX and XII inhibitors.
Further studies should focus on:
-
Determining the precise Ki values of this compound for hCA IX and XII.
-
Evaluating its efficacy in cell-based assays using cancer cell lines that overexpress CA IX and XII.
-
Investigating its pharmacokinetic and pharmacodynamic properties in in vivo models of cancer.
References
- 1. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: An atypical target for innovative therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylic Acids: A Comparative Analysis
Introduction
Pyrazole carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their versatile structure serves as a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities.[1][2] The strategic placement of a carboxylic acid group on the pyrazole ring not only influences the molecule's pharmacokinetic properties but also provides a crucial handle for further synthetic modifications. For researchers and drug development professionals, selecting the most appropriate synthetic route to these valuable building blocks is a critical decision that can significantly impact the efficiency, scalability, and cost-effectiveness of a research program.
This in-depth technical guide provides a comparative analysis of the most prevalent and effective synthetic routes for preparing pyrazole carboxylic acids. Moving beyond a simple recitation of methods, this guide, from the perspective of a seasoned application scientist, delves into the mechanistic underpinnings, practical considerations, and strategic advantages of each approach. We will explore the nuances of experimental design, the rationale behind procedural choices, and provide detailed, field-tested protocols to empower you in the laboratory.
I. The Knorr Pyrazole Synthesis: The Classic Workhorse
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole core.[3] It involves the condensation of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine derivative. For the synthesis of pyrazole carboxylic acids, β-ketoesters are the most common 1,3-dicarbonyl precursors.
Mechanistic Rationale
The reaction proceeds via a well-established acid-catalyzed mechanism.[4] The initial step is the condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[5] The regioselectivity of the reaction, a critical consideration when using unsymmetrical dicarbonyls and substituted hydrazines, is influenced by the steric and electronic properties of the substituents and the reaction pH.[6]
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Selectivity of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone upon which the therapeutic window of a potential drug is built, distinguishing on-target efficacy from off-target toxicity. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to comprehensively assess the selectivity of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid , a notable inhibitor of tumor-associated carbonic anhydrase isoforms.
Our discussion will be grounded in the understanding that this compound demonstrates selective inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII over the ubiquitous isoforms I and II.[1] These tumor-associated isoforms, hCA IX and XII, are key regulators of the tumor microenvironment's pH, contributing to cancer cell survival, proliferation, and metastasis, making them significant targets for anticancer therapies.[2][3]
This guide will not merely present data but will delve into the causality behind the experimental choices, offering a self-validating system of protocols. We will compare this compound with other classes of hCA inhibitors and provide detailed methodologies for a multi-tiered approach to selectivity profiling.
The Selectivity Profile of this compound: A Snapshot
The initial characterization of this compound revealed a clear preference for the tumor-associated hCA isoforms IX and XII. A foundational study utilizing a stopped-flow CO2 hydrase assay provided the following inhibitory constants (Kᵢ):
| Target Isoform | This compound Kᵢ (µM) |
| hCA I | > 100 |
| hCA II | > 100 |
| hCA IX | 25.3 |
| hCA XII | 4.8 |
Data sourced from Cvijetić, I. N., et al. (2015).[1]
This data immediately establishes a selectivity window, showing a significantly higher potency against hCA XII and IX compared to the off-target, cytosolic isoforms hCA I and II. The guide that follows will outline the necessary steps to independently verify and expand upon this initial selectivity profile.
Comparative Landscape: Alternative Carbonic Anhydrase IX/XII Inhibitors
To contextualize the performance of this compound, it is essential to compare it with other known inhibitors targeting hCA IX and XII. The field is dominated by sulfonamide-based inhibitors, with some having advanced to clinical trials.
| Compound Class | Example Compound | Target(s) | Key Characteristics |
| Pyrazoles | This compound | hCA IX, hCA XII | Non-sulfonamide scaffold, selective for tumor-associated isoforms.[1] |
| Sulfonamides | SLC-0111 (Ureido-substituted benzenesulfonamide) | hCA IX, hCA XII | Potent and selective, has entered Phase I/II clinical trials.[4][5] |
| Coumarins | Compound 18f (Functionalized Coumarin) | hCA IX, hCA XII | Demonstrates high, single-digit nanomolar inhibition.[3] |
| Pyrazoline Carboxamides | Phenyl-substituted pyrazoline-1-carboxamides | hCA IX, hCA XII | Exhibit single-digit nanomolar to subnanomolar inhibition.[6] |
This comparative overview underscores the diversity of chemical scaffolds being explored for hCA IX/XII inhibition and highlights the need for robust, standardized methods for selectivity assessment.
A Multi-Tiered Experimental Workflow for Selectivity Profiling
A comprehensive assessment of selectivity should not rely on a single experimental technique. We propose a tiered approach, moving from initial biochemical validation to cellular target engagement and broad off-target screening.
Caption: A multi-tiered workflow for assessing compound selectivity.
Tier 1: Biochemical Validation of Carbonic Anhydrase Inhibition
The first step is to confirm the direct inhibitory effect of the compound on the enzymatic activity of the target isoforms.
Protocol 1: In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)
This assay is a robust and high-throughput method for screening and characterizing CA inhibitors. It relies on the esterase activity of CA to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[7][8]
Rationale: This method provides a direct measure of enzymatic inhibition and is more accessible than the stopped-flow CO₂ hydration assay for many laboratories. It allows for the rapid determination of IC₅₀ values.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Stock Solutions: Prepare 1 mg/mL stocks of recombinant human CA I, II, IX, and XII in cold Assay Buffer.
-
Enzyme Working Solutions: Dilute the stock solutions to the desired working concentration (e.g., 10-60 units/mL) in cold Assay Buffer immediately before use.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be made fresh daily.
-
Compound Stock Solution: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series from this stock.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the compound dilutions (or DMSO for vehicle control) to the appropriate wells.
-
Add 20 µL of the appropriate CA Working Solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value for each isoform.
-
Tier 2: Confirming Target Engagement in a Cellular Context
Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target in living cells.[9][10][11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[11] This allows for the assessment of target engagement without the need for compound or protein labeling. A positive result in a CETSA experiment provides strong evidence that the compound interacts with the target protein in its native cellular environment.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express the target carbonic anhydrase isoforms (e.g., breast cancer cell lines for CA IX and XII).
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step to 25°C for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the precipitated, denatured proteins from the soluble fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein (CA IX or CA XII) at each temperature using Western blotting with specific antibodies.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, isothermal dose-response experiments can be performed at a fixed temperature to determine the EC₅₀ for target engagement.
-
Caption: The experimental workflow and expected outcome of a CETSA experiment.
Tier 3: Broad Off-Target Profiling
To build a comprehensive safety and selectivity profile, it is crucial to screen the compound against large panels of unrelated targets. Kinases and G protein-coupled receptors (GPCRs) are two of the largest classes of drug targets and are common sources of off-target effects.
Protocol 3: Broad Panel Kinase and GPCR Screening
Rationale: Many small molecule inhibitors exhibit cross-reactivity with unintended targets. Proactively screening against large, diverse panels of kinases and GPCRs can identify potential liabilities early in the drug discovery process.[12][] This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Methodology Overview:
-
Kinase Panel Screening:
-
Submit this compound to a CRO offering a broad kinase panel (e.g., covering a significant portion of the human kinome).[12][14]
-
The screening is typically performed at one or two fixed concentrations (e.g., 1 µM and 10 µM) using radiometric or luminescence-based assays.[15]
-
The results are provided as a percentage of inhibition for each kinase in the panel. Significant hits (e.g., >50% inhibition) should be followed up with IC₅₀ determinations.
-
-
GPCR Panel Screening:
-
Engage a CRO with a comprehensive panel of GPCR assays.[16][17]
-
These services utilize various assay formats, including radioligand binding assays, second messenger assays (cAMP, IP-1, calcium flux), and β-arrestin recruitment assays.[18]
-
The compound is screened for both agonist and antagonist activity against the panel of receptors.
-
Conclusion
The assessment of selectivity for a compound like this compound is a critical endeavor that extends beyond initial enzymatic assays. By adopting a multi-tiered approach that encompasses biochemical validation, cellular target engagement, and broad off-target profiling, researchers can build a robust and reliable selectivity profile. This comprehensive understanding is indispensable for advancing promising compounds through the drug discovery pipeline and ultimately developing safer and more effective therapeutics. The methodologies outlined in this guide provide a framework for generating high-quality, reproducible data essential for informed decision-making in drug development.
References
- 1. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Cross-Reactivity Profiling of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive framework for assessing the selectivity of the novel compound 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid. Given its structural features, which are common to modulators of G-Protein Coupled Receptors (GPCRs), we will proceed with the hypothesis that this compound is a putative agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. This receptor is a high-interest target for Type 2 Diabetes because its activation enhances glucose-stimulated insulin secretion (GSIS), posing a lower risk of hypoglycemia compared to other insulin secretagogues.[1][2][3]
The central challenge in developing any GPCR-targeting therapeutic is achieving high selectivity.[4][5] Off-target interactions can lead to a range of adverse effects, derailing an otherwise promising drug candidate.[6] This guide outlines a robust, multi-tiered strategy for profiling the cross-reactivity of our lead compound, comparing its performance against a well-characterized GPR40 full agonist, AM-1638, to provide context and a clear benchmark for success.[7][8]
The Imperative of Selectivity in Drug Design
The core principle of modern drug discovery is not just to create a compound that binds its intended target with high affinity, but to ensure it does not bind to unintended targets.[6] This concept, known as selectivity, is a primary determinant of a drug's safety profile. The pyrazole carboxylic acid scaffold, while present in many successful drugs, is also known for a degree of promiscuity, interacting with various enzymes and receptors.[9][10][11]
For a GPR40 agonist, selectivity is critical. The human genome contains hundreds of GPCRs that regulate everything from heart rate and blood pressure to mood and cognition.[12] Unintended activation or inhibition of these related receptors can lead to significant side effects. Therefore, a rigorous cross-reactivity assessment is not merely a supplementary check; it is a foundational pillar of the compound's entire development program. The goal is to build a "selectivity profile" that allows for a rational assessment of potential risks and benefits.[13]
A Multi-Tiered Strategy for Cross-Reactivity Assessment
A logical, phased approach is essential for efficiently evaluating a compound's selectivity. We will employ a three-tiered funneling strategy, starting with a broad screen to identify potential liabilities, followed by increasingly focused assays to confirm and characterize these interactions.
Caption: A three-tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad Panel Screening
The first step is to screen this compound against a large, diverse panel of GPCRs at a single, high concentration (typically 10 µM). The objective here is sensitivity—to cast a wide net and identify any potential off-target interactions that warrant further investigation.
Experimental Choice: We recommend using a commercially available GPCR safety panel, such as those offered by Eurofins Discovery or Thermo Fisher Scientific.[14][15] These panels cover a wide range of receptors known to be associated with adverse drug reactions.[16] A cell-based functional assay format (e.g., measuring second messengers like cAMP or calcium) is preferable to a simple binding assay at this stage, as it provides more biologically relevant information about the nature of the interaction (agonist vs. antagonist).[12]
Tier 2: Dose-Response Confirmation
Any receptor interaction, or "hit," identified in Tier 1 (e.g., >50% inhibition or activation) must be confirmed. This is achieved by generating a full dose-response curve, typically using an 8- to 10-point concentration gradient.
Causality: A single-point screen can produce false positives. A dose-response curve validates the interaction and, critically, determines the compound's potency at the off-target receptor, expressed as an EC₅₀ (for agonists) or IC₅₀ (for antagonists). This quantitative value is essential for calculating the selectivity index.
Tier 3: Orthogonal Functional Validation
To ensure the observed off-target activity is not an artifact of a specific assay technology, significant hits should be re-tested in an orthogonal assay. This means using an assay with a different biological readout.
Example: If the primary screen used a β-arrestin recruitment assay, a confirmatory assay could measure a downstream second messenger like calcium mobilization (for Gq-coupled receptors) or cAMP accumulation (for Gs/Gi-coupled receptors).[17] This provides a self-validating system, increasing confidence in the results.
On-Target vs. Off-Target Signaling
The primary target, GPR40, is known to couple primarily through the Gαq protein pathway.[18] Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of intracellular calcium (Ca²⁺). This calcium influx is a key step in promoting insulin secretion in pancreatic β-cells. An off-target interaction, for example with a Gs-coupled receptor, would trigger a completely different pathway via adenylyl cyclase and cAMP.
Caption: Simplified signaling pathways for on-target vs. off-target GPCR activation.
Comparative Analysis: Benchmarking Against AM-1638
To interpret our data, we must compare it to a relevant benchmark. AM-1638 is a well-documented, potent, and selective GPR40 full agonist.[7][19][20] By comparing the selectivity profile of our compound to AM-1638, we can make an informed judgment about its viability.
The Selectivity Index (SI) is a critical metric, calculated as: SI = Off-Target Potency (IC₅₀ or EC₅₀) / On-Target Potency (EC₅₀)
A higher SI value indicates greater selectivity for the on-target receptor. A common goal in drug discovery is to achieve at least a 100-fold selectivity window against any significant off-targets.
Table 1: Illustrative Cross-Reactivity Comparison
| Compound | Primary Target Potency (GPR40 EC₅₀) | Off-Target 1 (M1 Receptor IC₅₀) | Off-Target 2 (β2 Receptor IC₅₀) | Selectivity Index (vs. M1) | Selectivity Index (vs. β2) |
| This compound | 25 nM | 3,500 nM | >10,000 nM | 140-fold | >400-fold |
| AM-1638 (Benchmark) [8] | 2.8 nM | >10,000 nM | >10,000 nM | >3500-fold | >3500-fold |
Note: Data for the topic compound is illustrative for the purpose of this guide. Data for AM-1638 is based on published values.
Interpretation: In this hypothetical scenario, our lead compound shows good potency for GPR40. While it demonstrates a respectable >100-fold selectivity against the M1 and β2 receptors, it is significantly less selective than the benchmark compound, AM-1638. This would suggest that further medicinal chemistry efforts may be needed to improve the selectivity profile before advancing the compound.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (IC₅₀ Determination)
This protocol is used to determine a compound's binding affinity for a specific receptor by measuring its ability to displace a known, radiolabeled ligand.
-
Plate Preparation: Add 25 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to all wells of a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute into the assay buffer. Add 25 µL of the diluted compound to the appropriate wells. Add 25 µL of buffer with DMSO for "total binding" wells and 25 µL of a known non-radiolabeled ligand (10 µM final) for "non-specific binding" wells.
-
Radioligand Addition: Prepare the radioligand (e.g., [³H]-NMS for the M1 receptor) at 2x its K_d_ concentration in assay buffer. Add 50 µL to all wells.
-
Membrane Addition: Thaw cell membranes expressing the target receptor on ice. Dilute to the desired concentration (e.g., 10 µ g/well ) in assay buffer. Add 100 µL to each well.
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate percent inhibition relative to the total and non-specific binding controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Cell-Based Calcium Mobilization Assay (EC₅₀ Determination)
This protocol measures the increase in intracellular calcium following the activation of a Gq-coupled receptor.
-
Cell Plating: Seed cells stably expressing the target receptor (e.g., GPR40) into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well. Culture overnight.
-
Dye Loading: Aspirate the culture medium. Add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer containing an organic anion transporter inhibitor (e.g., probenecid) to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument automatically adds 100 µL of the 2x compound solution to the wells.
-
Detection: Continue to record the fluorescence signal for an additional 90-180 seconds.
-
Data Analysis: Calculate the response as the maximum fluorescence signal minus the baseline signal. Plot the response versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Conclusion and Forward Look
This guide provides a structured, rational approach to evaluating the cross-reactivity of this compound. By systematically screening for off-target interactions, confirming hits with dose-response curves, and benchmarking against established compounds, researchers can build a comprehensive selectivity profile. This profile is indispensable for making informed decisions, guiding future medicinal chemistry efforts, and ultimately determining the therapeutic potential and safety of a new drug candidate.[21]
Caption: A decision tree for interpreting cross-reactivity screening results.
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 12. multispaninc.com [multispaninc.com]
- 13. researchgate.net [researchgate.net]
- 14. GPCR Toxicity Panel | Thermo Fisher Scientific - US [thermofisher.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. tansobio.com [tansobio.com]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How to improve drug selectivity? [synapse.patsnap.com]
In Vivo Validation of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid: A Comparative Guide to Preclinical Efficacy and Safety Assessment
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid, a novel pyrazole-containing compound. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3][4] Several pyrazole hybrids have already been approved for cancer therapy, such as crizotinib and erdafitinib, highlighting the potential of this scaffold in developing new anticancer agents.[3] This document outlines a comparative preclinical strategy, focusing on a hypothetical application in non-small cell lung cancer (NSCLC), and contrasts the compound's performance with a standard-of-care therapeutic, cisplatin.
The narrative herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and logically sound experimental design. We will delve into the establishment of a cell line-derived xenograft (CDX) model, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and comprehensive toxicology studies.
Introduction and Hypothesized Mechanism of Action
This compound's structure, featuring a pyrazole core linked to a naphthalene group, suggests potential interactions with various oncogenic signaling pathways. Pyrazole derivatives are known to target multiple signaling molecules in cancer cells, including receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1] The naphthalene moiety may enhance binding affinity and cellular uptake.
For the purpose of this guide, we hypothesize that this compound acts as an inhibitor of the EGFR signaling pathway, a critical driver in many NSCLC cases. Overactivation of EGFR leads to increased cell proliferation, survival, and metastasis. By inhibiting this pathway, the compound is expected to induce cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells.
Hypothesized Signaling Pathway
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of the test compound.
Comparative In Vivo Efficacy Assessment: NSCLC Xenograft Model
To evaluate the antitumor efficacy of this compound, a cell line-derived xenograft (CDX) model using human NSCLC cells is a robust and widely accepted approach.[5][6][7] We will use the A549 human NSCLC cell line, which is known to express EGFR, for implantation in immunodeficient mice.
Experimental Workflow
Caption: Experimental workflow for the in vivo xenograft study.
Detailed Protocol
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-to-eight-week-old female athymic nude mice (nu/nu) are used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: A suspension of 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of Matrigel and PBS is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into four groups (n=10 per group):
-
Group 1 (Vehicle Control): Intraperitoneal (i.p.) injection of a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) daily.
-
Group 2 (Test Compound - Low Dose): 25 mg/kg of this compound administered i.p. daily.
-
Group 3 (Test Compound - High Dose): 50 mg/kg of this compound administered i.p. daily.
-
Group 4 (Positive Control): 5 mg/kg of cisplatin administered intravenously (i.v.) once a week.
-
-
Efficacy Endpoints:
-
Tumor volume and body weight are measured twice weekly.
-
The study is terminated after 21 days of treatment.
-
At the end of the study, tumors are excised, weighed, and processed for histopathology and biomarker analysis (e.g., immunohistochemistry for phosphorylated EGFR).
-
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Average Final Tumor Weight (g) |
| Vehicle Control | 1500 ± 250 | - | 1.5 ± 0.3 |
| Test Compound (25 mg/kg) | 800 ± 150 | 46.7% | 0.8 ± 0.2 |
| Test Compound (50 mg/kg) | 450 ± 100 | 70.0% | 0.4 ± 0.1 |
| Cisplatin (5 mg/kg) | 600 ± 120 | 60.0% | 0.6 ± 0.15 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[8][9]
PK Study Protocol
-
Animal Model: Healthy, non-tumor-bearing athymic nude mice are used.
-
Drug Administration: A single dose of 50 mg/kg of this compound is administered via i.p. injection.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis.
Comparative PK/PD Data (Hypothetical)
| Parameter | This compound | Cisplatin (literature values) |
| Cmax (µg/mL) | 10.5 | 5.2 |
| Tmax (h) | 1.0 | 0.5 |
| AUC (µg·h/mL) | 45.8 | 12.3 |
| Half-life (t½) (h) | 6.2 | 2.5 |
| Bioavailability (%) | 40% (oral, hypothetical) | ~100% (i.v.) |
| PD Marker (p-EGFR reduction in tumor) | >75% reduction at 4h post-dose | Not applicable |
In Vivo Toxicology Assessment
Early assessment of a compound's safety profile is essential to identify potential liabilities.[10][11][12] An acute toxicity study helps determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.[10][13][14]
Acute Toxicity Study Protocol
-
Animal Model: Healthy BALB/c mice (male and female).
-
Dose Escalation: Increasing doses of the test compound (e.g., 50, 100, 200 mg/kg) are administered daily for 7 days.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Endpoint Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Major organs are harvested for histopathological examination.
Comparative Toxicology Data (Hypothetical)
| Parameter | This compound (at 50 mg/kg) | Cisplatin (known side effects) |
| Body Weight Change | < 5% loss | > 10% loss |
| Clinical Signs | No significant findings | Lethargy, ruffled fur |
| Hematology | No significant changes | Anemia, thrombocytopenia |
| Clinical Chemistry | No significant changes | Elevated BUN and creatinine (nephrotoxicity) |
| Histopathology | No significant findings | Renal tubular necrosis |
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that this compound demonstrates superior antitumor efficacy and a more favorable safety profile compared to the standard chemotherapeutic agent, cisplatin, in a preclinical NSCLC model. The compound exhibits dose-dependent tumor growth inhibition and favorable pharmacokinetic properties.
These promising results warrant further investigation. Future studies should include:
-
Patient-Derived Xenograft (PDX) Models: To evaluate efficacy in a more clinically relevant and heterogeneous tumor environment.[15]
-
Combination Studies: Assessing the synergistic effects with other anticancer agents.
-
Chronic Toxicology Studies: To evaluate the long-term safety profile.
-
Mechanism of Action Studies: To confirm the inhibition of the EGFR pathway and explore other potential targets.
This comprehensive in vivo validation approach provides a solid foundation for advancing this compound towards clinical development as a novel anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenograft.org [xenograft.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. dzarc.com [dzarc.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Toxicity Assessment for Novel Treatments of Amyloidosis - Protheragen [protheragen.us]
- 15. clinicallab.com [clinicallab.com]
A Comparative Guide to the Cytotoxicity of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid and Its Analogs
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing pyrazole scaffolds, have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer properties.[1] This guide provides a comprehensive comparison of the cytotoxic profiles of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid and its structurally related analogs. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide researchers with a detailed understanding of the cytotoxic potential and mechanistic underpinnings of this chemical series.
The rationale for focusing on naphthalene-substituted pyrazoles lies in the established anticancer properties of both individual moieties. The naphthalene ring system is a feature of several successful anticancer drugs, where it often contributes to DNA intercalation or binding to hydrophobic pockets of target proteins.[2] The pyrazole core, on the other hand, is a versatile pharmacophore known to interact with a variety of biological targets, including kinases and proteins involved in cell cycle regulation and apoptosis.[1][3] The combination of these two pharmacophores in a single molecular entity presents a compelling strategy for the development of novel anticancer agents.
Comparative Cytotoxicity Analysis
The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines, revealing a range of potencies that are highly dependent on the specific structural features of each compound. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison.
The data, summarized in the table below, has been aggregated from various independent studies to provide a broad overview of the cytotoxic landscape of these compounds. It is important to note that direct comparisons of absolute IC50 values between different studies should be made with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and specific assay parameters.
| Compound ID | Core Structure | R1 (at Pyrazole N1) | R3 (at Pyrazole C3) | R5 (at Pyrazole C5) | Cell Line | IC50 (µM) | Reference |
| NPA-1 (Reference) | Pyrazole-3-carboxylic acid | H | Naphthalen-2-yl | H | MCF-7 | >50 | Hypothetical |
| NPA-2 | Pyrazole | Phenyl | Naphthalen-2-yl | Thiazole | MCF-7 | 1.01 (as µg/ml) | [4] |
| NPA-3 | Pyrazole | Phenyl | Naphthalen-2-yl | Thiazole | HCT-116 | 1.22 (as µg/ml) | [4] |
| NPA-4 | Pyrazole | H | 3-(naphthalen-1-yl) | naphthalen-1-ol | U87-MG | 5.75 | [5] |
| NPA-5 | Pyrazole-5-carboxylic acid | 3-(9H-carbazol-4-yloxy)-2-hydroxypropyl | 4-chlorophenyl | - | SK-N-SH | Most Effective of series | [6][7] |
| P-Analog 1 | Pyrazole | p-tolyl | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | MDA-MB-468 | 14.97 (24h) | [1][3] |
| P-Analog 2 | Pyrazole | - | - | - | HepG2 | 9.13 | [8] |
| P-Analog 3 | Pyrazole | - | - | - | A549 | 6.52 | [8] |
Note: The IC50 values are presented as reported in the respective literature. Conversion from µg/ml to µM requires the molecular weight of the specific compound, which may not always be provided in the source.
From the available data, several structure-activity relationships can be inferred. The introduction of a thiazole moiety at the 5-position of the pyrazole ring, as seen in NPA-2 and NPA-3, appears to confer significant cytotoxic activity against both breast (MCF-7) and colon (HCT-116) cancer cell lines.[4] Furthermore, the presence of a second naphthalene ring, as in NPA-4, resulted in potent activity against glioblastoma cells (U87-MG).[5] The modification of the pyrazole-5-carboxylic acid with a carbazol-containing side chain also yielded a highly effective compound against neuroblastoma cells.[6][7]
Mechanistic Insights: Induction of Apoptosis
A recurring theme in the study of cytotoxic pyrazole derivatives is their ability to induce programmed cell death, or apoptosis.[1][6][9][10] This is a critical attribute for an anticancer agent, as it leads to the controlled elimination of cancer cells. The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that pyrazole-naphthalene analogs can engage the intrinsic pathway.
The proposed mechanism involves the following key events:
-
Induction of Cellular Stress: The compound may induce cellular stress, potentially through the generation of reactive oxygen species (ROS).[1][3]
-
Modulation of Bcl-2 Family Proteins: This stress leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[11] This shift in the Bax/Bcl-2 ratio is a critical checkpoint in the intrinsic apoptotic pathway.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[11][12]
-
Execution of Apoptosis: Effector caspases are responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[11]
Some pyrazole derivatives have also been shown to induce cell cycle arrest, often in the G2/M or S phase, which can be a prelude to apoptosis.[1][3][6][10] Additionally, inhibition of tubulin polymerization has been identified as a mechanism for some pyrazole-containing compounds, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[6][10]
Caption: Proposed intrinsic apoptotic pathway induced by pyrazole analogs.
Detailed Experimental Protocols
The following protocols provide a standardized methodology for assessing the cytotoxicity of novel compounds like this compound and its analogs. The MTT assay is a widely used colorimetric method for determining cell viability.[13][14][15][16]
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the IC50 value of a test compound in a specific cancer cell line.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL. e. Incubate the plate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for 48 or 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13] b. Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14] c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] e. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Caption: A generalized workflow for determining compound cytotoxicity.
Conclusion and Future Directions
The amalgamation of a naphthalene moiety with a pyrazole-3-carboxylic acid scaffold presents a fertile ground for the discovery of novel anticancer agents. The available data suggests that modifications at the N1, C3, and C5 positions of the pyrazole ring can significantly influence cytotoxic potency and selectivity. The induction of apoptosis via the intrinsic pathway appears to be a common mechanism of action for these compounds, making them promising candidates for further development.
Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a focused library of analogs around the this compound core. This should include variations in the substituents on both the naphthalene and pyrazole rings to optimize potency and selectivity. Furthermore, in-depth mechanistic studies, including analysis of cell cycle progression, kinase inhibition profiling, and in vivo efficacy studies in animal models, are warranted for the most promising candidates. Such a comprehensive approach will be instrumental in translating the potential of this chemical class into tangible clinical benefits.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Binding Mode of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide to Crystallography and Supporting Biophysical Techniques
In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This knowledge underpins structure-based drug design, enabling the optimization of lead compounds into potent and selective therapeutics. Here, we present an in-depth guide on confirming the binding mode of a representative small molecule, 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid, with a primary focus on X-ray crystallography as the gold standard for high-resolution structural information.[1][2] This guide will also provide a comparative analysis with complementary biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy—offering a holistic approach to binding mode validation.
The Central Role of X-ray Crystallography in Elucidating Binding Modes
X-ray crystallography provides an unparalleled, high-resolution snapshot of a protein-ligand complex at the atomic level.[1][2] This technique allows us to directly visualize the orientation of the ligand within the binding pocket, the specific amino acid residues it interacts with, and the network of hydrogen bonds, hydrophobic interactions, and other forces that govern the binding event. Such detailed structural information is invaluable for medicinal chemists to make rational, data-driven decisions in the lead optimization process.
Experimental Workflow: From Gene to Structure
The journey to obtaining a protein-ligand crystal structure is a multi-step process that demands careful planning and execution. The following workflow outlines the key stages:
Caption: A streamlined workflow for protein-ligand crystallography.
-
Target Protein Expression and Purification:
-
Rationale: High-purity, homogenous, and stable protein is the cornerstone of successful crystallization.
-
Protocol:
-
Clone the gene encoding the target protein into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Express the protein in a suitable host system (e.g., E. coli, insect cells, mammalian cells). For co-expression, the ligand can be added during protein expression to potentially enhance solubility and stability.[3][4]
-
Lyse the cells and purify the protein using a series of chromatography steps, typically starting with affinity chromatography followed by ion exchange and size-exclusion chromatography to achieve >95% purity.
-
Concentrate the purified protein to a concentration suitable for crystallization, typically 5-20 mg/mL.[5]
-
-
-
Crystallization of the Protein-Ligand Complex:
-
Rationale: The goal is to create a highly ordered, three-dimensional lattice of the protein-ligand complex that will diffract X-rays. This can be achieved through co-crystallization or soaking.[3][5]
-
Co-crystallization Protocol:
-
Incubate the purified protein with a 5-10 fold molar excess of this compound. The compound is typically dissolved in a solvent like DMSO.[5]
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein-ligand complex solution with a variety of crystallization screens (solutions containing different salts, polymers, and pH).
-
Incubate the trials at a constant temperature and monitor for crystal growth.
-
-
Soaking Protocol:
-
First, obtain crystals of the apo (unliganded) protein.
-
Prepare a soaking solution containing the crystallization condition buffer supplemented with the ligand.
-
Transfer the apo crystals into the soaking solution and incubate for a period ranging from minutes to days.[3]
-
-
-
X-ray Diffraction Data Collection and Structure Solution:
-
Rationale: The crystal is irradiated with a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map.
-
Protocol:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection at cryogenic temperatures.
-
Mount the crystal on a goniometer at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement if a homologous structure is available, or other phasing methods.
-
Build and refine the atomic model of the protein-ligand complex into the electron density map. The quality of the final structure is assessed using metrics like R-work, R-free, and Ramachandran plots.[2]
-
-
Comparative Analysis with Alternative Biophysical Techniques
While crystallography provides the ultimate structural detail, other biophysical techniques are essential for a comprehensive understanding of the binding event.[6][7] These methods can provide crucial information on binding affinity, thermodynamics, and kinetics, and can be used to validate the interactions observed in the crystal structure.
Caption: Overview of complementary biophysical techniques.
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[8][9] One binding partner (the ligand, in this case, the protein) is immobilized on the chip, and the other (the analyte, this compound) is flowed over the surface.
-
Strengths: Provides kinetic data (association and dissociation rates, ka and kd) in addition to the equilibrium dissociation constant (KD).[9][10] It is highly sensitive and can be used for fragment screening.[11]
-
Limitations: Requires immobilization of one binding partner, which could potentially affect its activity. Mass transport effects can sometimes complicate data analysis.
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer is flowed.
-
Regenerate the sensor surface to remove the bound compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.[11]
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[12][13] A solution of the ligand (this compound) is titrated into a solution of the protein, and the heat change after each injection is measured.
-
Strengths: Provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (KD) and stoichiometry (n).[14][15][16] It is a label-free, in-solution technique.
-
Limitations: Requires relatively large amounts of protein and compound compared to other techniques. Can be sensitive to buffer mismatch and heats of dilution.
-
Dialyze the purified protein and dissolve the compound in the exact same buffer to minimize heats of dilution.[16]
-
Load the protein solution (typically 5-50 µM) into the sample cell of the calorimeter.[16]
-
Load the compound solution (typically 10-20 times the protein concentration) into the injection syringe.[16]
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine KD, n, and ΔH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy can be used to study protein-ligand interactions in solution at atomic resolution.[17][18] Chemical shift perturbation (CSP) or mapping is a common protein-observed NMR experiment where changes in the chemical shifts of backbone amide protons and nitrogens are monitored upon ligand titration.[19][20]
-
Strengths: Provides information about the binding site on the protein.[18][19] Can be used to study weak interactions and for fragment screening.[21] Provides structural information in a solution state, which is complementary to the solid-state information from crystallography.
-
Limitations: Requires isotopically labeled (15N, 13C) protein, which can be expensive. The protein must be soluble and stable at high concentrations. The size of the protein can be a limiting factor.
-
Express and purify 15N-labeled target protein.
-
Acquire a baseline 1H-15N HSQC spectrum of the protein.
-
Prepare a stock solution of this compound in the same buffer, potentially with a small amount of a co-solvent like DMSO-d6.
-
Titrate increasing amounts of the compound into the protein sample, acquiring a 1H-15N HSQC spectrum at each titration point.
-
Overlay the spectra and identify the residues that show significant chemical shift changes. These residues are likely at or near the binding site.
-
The magnitude of the chemical shift changes can be plotted against the ligand concentration to estimate the KD.
Data Summary and Comparison
| Technique | Primary Output | Strengths | Limitations |
| X-ray Crystallography | 3D atomic structure of the protein-ligand complex | Unambiguous binding mode, high resolution | Requires well-diffracting crystals, potential for crystal packing artifacts |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd) and affinity (KD) | Real-time, label-free, high sensitivity | Immobilization may alter protein function, mass transport limitations |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) | In-solution, label-free, complete thermodynamic profile | High sample consumption, sensitive to buffer mismatch |
| NMR Spectroscopy | Binding site mapping, solution structure, and affinity (KD) | Atomic-level information in solution, good for weak binders | Requires isotope labeling, protein size limitations, lower throughput |
Conclusion: An Integrated Approach for Confident Binding Mode Confirmation
Confirming the binding mode of a small molecule like this compound is a critical step in drug discovery. While X-ray crystallography stands as the definitive method for visualizing the protein-ligand complex at atomic resolution, a multi-faceted approach incorporating complementary biophysical techniques provides a more robust and self-validating system. By integrating the kinetic and thermodynamic data from SPR and ITC with the structural insights from both NMR and crystallography, researchers can build a comprehensive and confident understanding of the molecular recognition event. This integrated strategy not only validates the binding mode but also provides a richer dataset to guide the subsequent stages of drug development.
References
- 1. drughunter.com [drughunter.com]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical and the regulatory framework governing its disposal. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide stringent guidelines for the management of hazardous waste to protect both laboratory personnel and the environment. The primary directive is to treat unknown or uncharacterized substances as hazardous until proven otherwise.
Hazard Assessment of 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic Acid
While a specific SDS for this compound is not available, analysis of structurally related compounds, such as other naphthalen-yl-pyrazole-carboxylic acids, allows for a presumptive hazard assessment.
Structural Analogs and Their Known Hazards:
-
5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid: Also classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2].
-
General Pyrazole Carboxylic Acids: This class of compounds is known for diverse biological activities, and as a result, should be handled with care[3].
Based on these analogs, it is prudent to assume that this compound is a hazardous substance with the potential to cause skin, eye, and respiratory irritation. The naphthalene moiety also suggests potential environmental persistence and toxicity, a characteristic of polycyclic aromatic hydrocarbons[4][5].
Quantitative Data Summary from Analogous Compounds
For a clearer understanding of the potential hazards, the following table summarizes key safety and disposal information from the SDSs of analogous compounds.
| Hazard Statement | GHS Classification | Precautionary Measures | Disposal Recommendation |
| Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2] | Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection/face protection.[1][2] | Do not let product enter drains, other waterways, or soil.[1] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2] | Treat as hazardous chemical waste.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
2. Waste Collection and Segregation:
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for the waste. The container should have a secure, tight-fitting lid[6].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. In particular, keep halogenated and non-halogenated waste separate if required by your facility's disposal procedures.
3. On-site Storage:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition or incompatible materials.
-
Duration: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste in the laboratory before it is collected by the EHS department.
4. Disposal Request and Manifest:
-
Contact EHS: When the waste container is full or has reached its storage time limit, contact your institution's EHS department to arrange for pickup.
-
Documentation: Accurately complete any required waste manifest forms provided by your EHS office. This documentation is a legal requirement and ensures a clear chain of custody for the hazardous waste.
5. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material to contain the spill.
-
Clean: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For compounds like this compound, where specific hazard data is limited, a cautious and informed approach is paramount. By adhering to the principles of treating unknown substances as hazardous and following established protocols based on analogous compounds and regulatory guidelines, researchers can ensure the safe and compliant disposal of this and other novel chemical entities. Always consult your institution's Environmental Health & Safety department for specific guidance and to ensure compliance with all local and national regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
